molecular formula C13H13NO2 B071366 Ethyl 5-phenyl-1H-pyrrole-3-carboxylate CAS No. 161958-61-8

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B071366
CAS No.: 161958-61-8
M. Wt: 215.25 g/mol
InChI Key: XGAUDZLAAYUFKN-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a high-value chemical building block and privileged scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrole ring, a core heterocycle prevalent in numerous biologically active molecules, which is further functionalized with an ester group at the 3-position and a phenyl substituent at the 5-position. This specific substitution pattern makes it an versatile intermediate for the synthesis of more complex polyheterocyclic systems, such as fused pyrroles and functionalized porphyrin analogs, which are of significant interest in the development of pharmaceuticals and materials. Its primary research value lies in its application as a precursor for the design and synthesis of potential therapeutic agents, including kinase inhibitors, antimicrobial compounds, and anti-inflammatory drugs. The electron-rich pyrrole core can engage in key pharmacophoric interactions, while the ester moiety provides a synthetic handle for further functionalization through hydrolysis, amidation, or reduction, enabling rapid analog development and structure-activity relationship (SAR) studies. Researchers utilize this compound to explore novel mechanisms of action, particularly in targeting protein-protein interactions and allosteric binding sites where planar, heteroaromatic scaffolds are critical. It is supplied for research purposes as a key synthetic intermediate to advance projects in organic synthesis and preclinical drug development.

Properties

IUPAC Name

ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAUDZLAAYUFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437196
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161958-61-8
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and this particular derivative serves as a versatile building block for more complex structures.[1][2][3] This document details a reliable synthetic protocol, thorough structural characterization via spectroscopic methods, an analysis of its chemical reactivity, and a discussion of its current and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.

Introduction and Significance

This compound (Compound 1 ) is an aromatic heterocyclic compound featuring a central pyrrole ring substituted with a phenyl group at the C5 position and an ethyl carboxylate group at the C3 position. The pyrrole ring is a privileged scaffold found in a vast number of natural products and pharmaceuticals, including well-known drugs.[2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make its derivatives highly valuable.

Compound 1 serves as a key intermediate in the synthesis of a range of target molecules, particularly in the development of novel therapeutics for neurological disorders and as building blocks for agrochemicals and materials science applications.[1] Its structure allows for functionalization at the pyrrole nitrogen, the ester moiety, and the aromatic rings, providing multiple avenues for molecular elaboration.

Synthesis of this compound

Several synthetic routes are available for accessing substituted pyrroles, including the renowned Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.[5][6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a particularly robust and widely used method for preparing this class of compounds.[8][9][10]

A reliable method for synthesizing the title compound is through a multi-step reaction sequence starting from more readily available precursors.[11] One such documented pathway involves the reaction of ethyl cyanoacetate with other reagents, culminating in a final hydrogenation step to yield the target pyrrole.[11]

Generalized Synthetic Scheme (Paal-Knorr Type)

The Paal-Knorr approach offers a straightforward conceptual pathway. It involves the reaction between a 1,4-dicarbonyl precursor and a source of ammonia. The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[8] Acetic acid is often used as a catalyst to accelerate the cyclization.[8]

Paal_Knorr_Synthesis Reactant1 1,4-Dicarbonyl Precursor Step1 + Reactant1->Step1 Reactant2 NH₃ (Ammonia) Reactant2->Step1 Product This compound Step1->Product [H⁺] (e.g., Acetic Acid) -2 H₂O

Caption: Generalized Paal-Knorr reaction for pyrrole synthesis.

Structural Elucidation and Physicochemical Properties

Confirming the identity and purity of this compound is paramount. This is achieved through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1][11]
Molecular Weight 215.25 g/mol [1][11]
Appearance Light yellow solid[1]
CAS Number 161958-61-8[11]
Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation. While a specific, unified spectrum for this exact compound is not available in the public search results, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral features.[12][13][14]

TechniqueExpected Key Features
¹H NMR ~8.6-9.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.2-7.7 ppm (m, 5H): Multiplets for the phenyl ring protons. ~6.9-7.1 ppm (m, 1H): Signal for the C4-H proton of the pyrrole ring. ~4.2 ppm (q, 2H): Quartet for the ethyl ester -CH₂- group. ~1.3 ppm (t, 3H): Triplet for the ethyl ester -CH₃ group.
¹³C NMR ~165 ppm: Carbonyl carbon of the ester. ~125-138 ppm: Aromatic carbons (phenyl and pyrrole rings). ~60 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
FT-IR (cm⁻¹) ~3300-3400: N-H stretching. ~3100: Aromatic C-H stretching. ~1680-1700: C=O stretching of the ester. ~1500-1600: C=C stretching of the aromatic rings.
Mass Spec (MS) [M+H]⁺ at m/z ≈ 216.0968: Calculated for C₁₃H₁₄NO₂⁺.

Note: Chemical shifts (ppm) are referenced to TMS. The exact values can vary based on the solvent and instrument used.[13]

Chemical Reactivity and Synthetic Utility

The structure of this compound contains several reactive sites, making it a versatile synthetic intermediate.

Reactivity_Sites main_struct This compound node_nh N-H Site (Alkylation, Acylation) main_struct->node_nh node_ester Ester Group (Hydrolysis, Amidation, Reduction) main_struct->node_ester node_c4 C4 Position (Electrophilic Substitution) main_struct->node_c4 node_phenyl Phenyl Ring (Electrophilic Substitution) main_struct->node_phenyl

Caption: Key reactive sites on the core structure.

  • N-H Acidity and Alkylation: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce various substituents.

  • Ester Functionalization: The ethyl carboxylate group is a key handle for modification. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

  • Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo electrophilic substitution, primarily at the C4 position, which is the most activated available site. The phenyl ring can also undergo substitution, although this typically requires harsher conditions.

These reactive handles are instrumental in its use as a precursor for compounds like Vonoprazan, a potassium-competitive acid blocker, where the related 2-fluorophenyl analog is a key intermediate.[15]

Applications and Biological Significance

The pyrrole nucleus is a common feature in molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][16] Derivatives of 5-phenyl-1H-pyrrole-3-carboxylates are explored for various therapeutic applications. For instance, analogs have been investigated as potential antibacterial agents.[2] The versatility of this scaffold ensures its continued relevance in drug discovery programs and as a building block in the synthesis of complex organic materials.[1]

Experimental Protocols

This section provides a detailed, exemplary protocol for the synthesis and characterization of the title compound, based on established multi-step synthetic strategies.[11]

Synthesis Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Step 1: Intermediate Synthesis (e.g., from Ethyl Cyanoacetate) step2 Step 2: Cyclization Precursor Formation start->step2 step3 Step 3: Reductive Cyclization (e.g., H₂, Pd/C) step2->step3 workup Reaction Quenching & Extraction step3->workup purify Column Chromatography / Recrystallization workup->purify tlc TLC Analysis purify->tlc Purity Check nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Structure ID ms Mass Spectrometry nmr->ms Confirm MW ftir FT-IR Spectroscopy ms->ftir Confirm Func. Groups final_product Pure Product ftir->final_product Final Validation

Caption: Comprehensive workflow from synthesis to characterization.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on a multi-step synthesis route mentioned in the literature and should be adapted and optimized with appropriate laboratory safety precautions.[11]

  • Step 1 & 2 (Intermediate Formation): Synthesize the 1,4-dicarbonyl or equivalent precursor. A route cited in the literature involves reacting ethyl cyanoacetate with potassium carbonate, followed by subsequent steps involving hydrogen chloride in tetrahydrofuran.[11]

    • Causality: These initial steps are designed to build the carbon backbone required for the final pyrrole ring structure. The choice of reagents like potassium carbonate acts as a base to facilitate condensation reactions.

  • Step 3 (Reductive Cyclization): The intermediate from the previous steps is dissolved in a suitable solvent, such as ethanol. A catalyst, typically 10% palladium on activated carbon (Pd/C), is added.[11] The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for approximately 24 hours.[11]

    • Causality: The palladium-catalyzed hydrogenation is a powerful method for reduction and, in this context, facilitates the final ring closure and aromatization to form the stable pyrrole ring.

  • Work-up and Purification:

    • After the reaction is complete (monitored by Thin Layer Chromatography), the catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The crude residue is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane), to yield the pure this compound as a light yellow solid.[1]

    • Trustworthiness: This purification step is critical. Without it, residual catalysts, starting materials, or byproducts could interfere with subsequent reactions or biological assays.

  • Characterization: The purified product's identity and purity are confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, MS, FT-IR).

    • Self-Validation: Comparing the obtained spectra with the expected data validates the success of the synthesis. The presence of the N-H signal in ¹H NMR and IR, the correct molecular ion peak in MS, and the characteristic ester C=O stretch in IR all serve as validation points.

Conclusion

This compound stands out as a valuable and versatile heterocyclic building block. Its straightforward synthesis, multiple points for chemical modification, and the proven biological relevance of its scaffold make it a compound of high interest for professionals in organic synthesis and drug discovery. This guide has provided a technical framework for its synthesis, characterization, and potential utility, grounded in established chemical principles and literature precedents.

References

  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Defensive Publications Series. 42. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Padwa, A., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.
  • Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1702. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6284. Retrieved from [Link]

  • Supporting Information for an unspecified article providing NMR data for related compounds. (Source URL not provided for direct linking).
  • ResearchGate. (2025). The Hantzsch pyrrole synthesis. Retrieved from a PDF of the Canadian Journal of Chemistry article.
  • ResearchGate. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds.
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4537. Retrieved from [Link]

  • SciSpace. (2015).
  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(3), 1055. Retrieved from [Link]

  • ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.

Sources

Technical Guide: Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

[1]

Executive Summary & Compound Identity

This compound (CAS: 161958-61-8) is a privileged heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceuticals, most notably potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1][2][3] Its structural core—a 3,5-disubstituted pyrrole—provides a versatile platform for structure-activity relationship (SAR) exploration, particularly in antimicrobial and gastrointestinal therapeutic areas.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Name Vonoprazan Intermediate 1
CAS Number 161958-61-8
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2
Appearance Light yellow to off-white solid
Melting Point 158–160 °C (Typical for pure crystalline form)

Nomenclature Analysis (IUPAC Rules)

The naming of this compound follows strict IUPAC hierarchy rules for heterocycles. Understanding this logic is essential for avoiding confusion with its isomer, ethyl 2-phenyl-1H-pyrrole-4-carboxylate.[1]

  • Parent Ring Priority: The parent structure is 1H-pyrrole .[1] The nitrogen atom is assigned position 1 .

  • Principal Group Priority: The carboxylate (ester) group is the principal functional group. It must receive the lowest possible locant.[1]

    • Scenario A: Ester at position 3, Phenyl at position 5.[3][4][5][6] (Locants: 1, 3, 5).[3][6][7][8][9][10]

    • Scenario B: Ester at position 4, Phenyl at position 2. (Locants: 1, 2, 4).

    • Rule: While the set (1,2,[1][8]4) is lower than (1,3,5), the principal group (carboxylate) determines the specific locant priority. Position 3 is lower than Position 4. Therefore, the ring is numbered to place the ester at 3 .

  • Substituent Placement: With the ester fixed at position 3, the phenyl group falls at position 5.

  • Final Assembly: Ethyl (ester alkyl) + 5-phenyl (substituent) + 1H-pyrrole (parent) + 3-carboxylate (suffix).[1][2][3][11][5][7][12][13][14]

Nomenclaturecluster_0IUPAC Priority LogicN11H-Pyrrole Core(Nitrogen = 1)PrincipalPrincipal Group:CarboxylateN1->PrincipalIdentifiesLocantLowest Locant Rule(3 vs 4)Principal->LocantDictatesResultThis compoundLocant->ResultDefines Name

Caption: Logical flow for determining the correct IUPAC designation over potential isomers.

Synthesis Methodologies

The synthesis of 3,5-disubstituted pyrroles is chemically distinct from the more common Paal-Knorr (1,4-dicarbonyl) route, which typically yields 2,5-substitution.[1] The most robust industrial route involves a stepwise cyclization-reduction sequence.[1]

Route A: The "Vonoprazan Intermediate" Strategy (Scalable)

This route avoids the regioselectivity issues of Van Leusen chemistry and is preferred for kilogram-scale production.[1]

Step 1: Alkylation

Reaction of ethyl cyanoacetate with phenacyl bromide (2-bromoacetophenone) under basic conditions.[1]

  • Reagents: NaH (or K₂CO₃), THF/DMF.

  • Intermediate: Ethyl 2-cyano-4-oxo-4-phenylbutanoate.[1]

Step 2: Cyclization to Chloro-Pyrrole

The acyclic intermediate is cyclized using anhydrous hydrogen chloride.[1] This is a critical step where the nitrile nitrogen becomes the pyrrole nitrogen.[1]

  • Reagents: HCl (gas), Et₂O or EtOAc.

  • Product: Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate.[1]

  • Note: The chlorine atom at position 2 is an artifact of the HCl-mediated cyclization of the nitrile.[1]

Step 3: Dechlorination (Hydrodehalogenation)

To obtain the target 5-phenyl-1H-pyrrole-3-carboxylate (with hydrogen at C2), the chloro-substituent is removed via catalytic hydrogenation.[1]

  • Reagents: H₂, 10% Pd/C, Sodium Acetate (buffer), Methanol/THF.

  • Final Product:This compound .[1][2][3][11][5][12]

Experimental Workflow Diagram

SynthesisStart1Phenacyl Bromide(Ph-CO-CH2-Br)Step1Step 1: Alkylation(NaH, THF, 0°C)Start1->Step1Start2Ethyl Cyanoacetate(NC-CH2-COOEt)Start2->Step1Inter1Intermediate:Ethyl 2-cyano-4-oxo-4-phenylbutanoateStep1->Inter1Step2Step 2: Cyclization(HCl gas, Et2O)Inter1->Step2Inter2Chloro-Intermediate:Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylateStep2->Inter2Step3Step 3: Hydrodehalogenation(H2, Pd/C, NaOAc)Inter2->Step3FinalTARGET:This compoundStep3->Final

Caption: Stepwise synthesis via the chloro-pyrrole intermediate, standard in industrial P-CAB production.

Physical & Spectral Characterization

Researchers should validate the compound using the following spectral signatures.

NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆)
Proton (H)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
NH 11.8 - 12.0Broad Singlet1HPyrrole N-H (Exchangeable)
H-2 7.45 - 7.55Doublet/Multiplet1HPyrrole C2-H (Deshielded by ester)
Ph-H 7.30 - 7.80Multiplet5HPhenyl Ring Protons
H-4 6.90 - 7.00Doublet1HPyrrole C4-H
OCH₂ 4.15 - 4.25Quartet2HEthyl Ester Methylene
CH₃ 1.25 - 1.35Triplet3HEthyl Ester Methyl

Note: The coupling constant (

1
Mass Spectrometry[1][8]
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    [1]
    
  • Fragmentation: Loss of ethyl group (

    
    ) or ethoxy group (
    
    
    ) is common.[1]

Medicinal Chemistry Applications

Potassium-Competitive Acid Blockers (P-CABs)

This compound is the direct precursor to Vonoprazan (Takecab), a first-in-class drug for acid-related diseases.[1]

  • Mechanism: The pyrrole nitrogen is sulfonylated (e.g., with pyridine-3-sulfonyl chloride).[1]

  • Transformation: The ester at C3 is reduced to an alcohol, converted to a leaving group, and displaced by methylamine to form the final drug.

Antimicrobial Scaffolds

Derivatives of 5-phenyl-pyrrole-3-carboxylates exhibit activity against Mycobacterium tuberculosis and various fungal strains.[1] The lipophilic phenyl group at C5 aids in membrane penetration, while the ester at C3 serves as a hydrogen-bond acceptor or a handle for further diversification into amides or hydrazides.[1]

SAR Logic
  • C5 Position: Substitution with electron-withdrawing groups (e.g., 2-F, 4-Cl) on the phenyl ring typically increases metabolic stability and potency.[1]

  • N1 Position: Must remain unsubstituted for hydrogen bonding unless targeting specific receptors (like H+/K+ ATPase) where a sulfonyl group is required to lock the conformation.

References

  • Preparation of Pyrrole Derivatives as Proton Pump Inhibitors.
  • Synthesis of Polysubstituted Pyrroles via 1,3-Dipolar Cycloaddition. Source:Journal of Organic Chemistry. Context: Discusses alternative Van Leusen pathways and regioselectivity challenges. URL:[Link]

  • Discovery of Vonoprazan Fumarate (TAK-438). Source:Journal of Medicinal Chemistry, 2012. Context: Details the SAR leading to the selection of the 5-(2-fluorophenyl) analog, closely related to the title compound. URL:[Link][1]

A Technical Guide to the Spectroscopic Elucidation of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] While a complete set of publicly available, experimentally-derived spectra for this specific molecule (CAS No. 161958-61-8) is not readily found, this document will leverage established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization.[2][3][4] This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and validate the structure of this and similar pyrrole derivatives.

The molecular formula for this compound is C₁₃H₁₃NO₂, corresponding to a molecular weight of 215.25 g/mol .[1][2]

The Strategic Importance of Spectroscopic Characterization

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each method provides a unique piece of the structural puzzle. For a molecule like this compound, these techniques allow us to map the proton and carbon framework, identify key functional groups, and confirm the overall molecular weight and fragmentation patterns, thereby ensuring the compound's identity and purity.

Below is a workflow illustrating the logical progression of spectroscopic analysis for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesized_Product Synthesized Product (this compound) MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesized_Product->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesized_Product->IR NMR Nuclear Magnetic Resonance (NMR) Maps C-H Framework Synthesized_Product->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Structure Validated Structure Data_Integration->Final_Structure

Caption: Workflow for Spectroscopic Structure Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, we can deduce the complete structure.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Ethyl CH₃~1.3Triplet (t)3H-O-CH₂-CH₃ Experiences coupling with the adjacent CH₂ group.
Ethyl CH₂~4.2Quartet (q)2H-O-CH₂ -CH₃Experiences coupling with the adjacent CH₃ group.
Pyrrole H-4~6.8 - 7.0Doublet (d) or Singlet (s)1HPyrrole Ring HAdjacent to H-2, may show small coupling. In some analogs, this appears as a multiplet.
Phenyl H (m, p)~7.2 - 7.5Multiplet (m)3HPhenyl Ring HTypical aromatic region for meta and para protons of a monosubstituted benzene ring.
Pyrrole H-2~7.5 - 7.7Doublet (d) or Singlet (s)1HPyrrole Ring HExpected to be downfield due to deshielding from the adjacent ester and phenyl groups.
Phenyl H (o)~7.6 - 7.8Multiplet (m)2HPhenyl Ring HOrtho protons are often shifted downfield in such structures.
Pyrrole N-H~8.5 - 9.5Broad Singlet (br s)1HPyrrole N-H The N-H proton of a pyrrole ring is typically broad and significantly downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Ethyl CH₃~14.5-O-CH₂-CH₃ Typical upfield signal for an ethyl methyl group.
Ethyl CH₂~60.0-O-CH₂ -CH₃Standard chemical shift for a carbon attached to an ester oxygen.
Pyrrole C-3~114Pyrrole Ring C -COOEtShielded carbon of the pyrrole ring.
Pyrrole C-4~118Pyrrole Ring C -HAromatic CH carbon of the pyrrole ring.
Phenyl C (p)~125Phenyl Ring para-C Aromatic CH carbon.
Phenyl C (o)~128Phenyl Ring ortho-C Aromatic CH carbon.
Phenyl C (m)~129Phenyl Ring meta-C Aromatic CH carbon.
Phenyl C (ipso)~132Phenyl Ring ipso-C Quaternary carbon attached to the pyrrole ring.
Pyrrole C-2~135Pyrrole Ring C -HDeshielded due to proximity to the phenyl group and nitrogen.
Pyrrole C-5~138Pyrrole Ring C -PhDeshielded quaternary carbon attached to the phenyl group.
Ester C=O~165C =OCharacteristic downfield signal for an ester carbonyl carbon.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3300 - 3400N-H StretchPyrrole N-HA moderately sharp peak characteristic of the N-H bond in the pyrrole ring.
~3100 - 3000C-H Stretch (sp²)Aromatic C-HIndicates the presence of C-H bonds on the phenyl and pyrrole rings.
~2980 - 2850C-H Stretch (sp³)Aliphatic C-HCorresponds to the C-H bonds of the ethyl group.
~1680 - 1710C=O StretchEster CarbonylA strong, sharp absorption band is expected for the ester carbonyl group, a key feature of the molecule.
~1500 - 1600C=C StretchAromatic RingsMultiple bands indicating the carbon-carbon double bonds within the phenyl and pyrrole rings.
~1200 - 1300C-O StretchEster C-OStrong absorption from the C-O single bond of the ester group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₃NO₂), the exact mass is 215.0946.

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 215, corresponding to the intact molecule.

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition with high accuracy (e.g., calculated for [M+H]⁺: 216.1025, found within a few ppm).

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 170.

    • Loss of ethylene (-C₂H₄) via McLafferty rearrangement, if sterically feasible.

    • Fragmentation of the pyrrole or phenyl rings, leading to a series of smaller aromatic fragment ions.

G Molecule This compound (m/z = 215) Fragment1 Loss of -OC₂H₅ (m/z = 170) Molecule->Fragment1 - 45 Da Fragment2 Loss of -COOC₂H₅ (m/z = 142) Molecule->Fragment2 - 73 Da Fragment3 Phenyl Cation (m/z = 77) Molecule->Fragment3 Ring Cleavage

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

The following are generalized, yet industry-standard, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the instrument software to calculate the exact mass and predict the elemental composition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. While this guide presents a predictive analysis based on established principles, it serves as a robust template for any researcher undertaking the synthesis and characterization of this compound. The true utility of this guide lies not just in the data presented, but in the causal logic that connects spectral features to molecular structure, an essential skill for professionals in the chemical and pharmaceutical sciences.

References

  • Capot Chemical Co., Ltd. 161958-61-8 | this compound. [Link]

  • precisionFDA. ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE. [Link]

  • PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • Patel, M. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Y-Biochemicals. CAS 161958-61-8 | this compound. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ChemSynthesis. ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. [Link]

  • Manasa Life Sciences. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • ChemBK. This compound. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

[1]

Executive Summary

This compound (CAS: 161958-61-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for bioactive pyrrole derivatives and proton pump inhibitors (e.g., Vonoprazan analogs).[1] Its physicochemical behavior is governed by the interplay between the hydrophobic phenyl/ethyl moieties and the hydrogen-bond-donating pyrrole NH group.[1]

This guide provides a comprehensive analysis of its solubility characteristics, thermodynamic modeling, and experimental protocols.[1] It is designed to move beyond static data points, offering researchers a self-validating framework to determine, model, and optimize solubility for synthesis, purification, and formulation.[1]

Physicochemical Characterization & Solubility Mechanisms[1][2][3]

Structural Analysis

The solubility of this compound is dictated by three primary structural features:

  • Pyrrole Core (NH Donor): Acts as a hydrogen bond donor.[1] This facilitates solubility in proton-accepting solvents (e.g., DMSO, DMF, THF).[1]

  • Ester Functionality (C=O Acceptor): The ethyl ester at position 3 acts as a weak hydrogen bond acceptor, enhancing compatibility with polar aprotic solvents and alcohols.[1]

  • Hydrophobic Domains (Phenyl & Ethyl): The 5-phenyl ring and the ethyl chain contribute significantly to the molecule's lipophilicity (LogP ~2.7–3.0), limiting water solubility while promoting dissolution in chlorinated solvents and esters.[1]

Predicted Solubility Profile

Based on structural pharmacophores and synthesis literature, the compound exhibits the following solubility classification:

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions; solvent accepts H-bond from pyrrole NH.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces and interaction with the aromatic system.[1]
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood THF coordinates well with the NH proton; Ethyl Acetate matches the ester polarity.[1]
Polar Protic Ethanol, Methanol, IsopropanolModerate Soluble, often requiring heat.[1] Competition between H-bonding and hydrophobic effect.[1]
Non-Polar Hexane, Heptane, CyclohexaneLow Lack of polar interactions; useful as anti-solvents for recrystallization.[1]
Aqueous Water, Phosphate Buffer (pH 7.[1]4)Very Low Hydrophobic penalty dominates; solubility < 0.1 mg/mL without surfactants.[1]

Experimental Protocols: Self-Validating Systems

To ensure data integrity in your specific application (e.g., pre-formulation or process chemistry), use the following standardized protocols.

Protocol A: Static Equilibrium Method (Shake-Flask)

Best for generating thermodynamic data and precise solubility curves.[1]

Reagents: High-purity this compound (>98%), HPLC-grade solvents.

Workflow:

  • Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation Check: Ensure solid phase remains present throughout.[1] If fully dissolved, add more solid.[1]

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature-induced precipitation.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (approx. 254 nm) or Gravimetric analysis (evaporation).

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for rapid determination of metastable zone width (MSZW) and recrystallization curves.[1]

Workflow:

  • Prepare a mixture of known composition (solute mass / solvent mass).[1]

  • Heat at a constant rate (e.g., 0.5 K/min) until dissolution is complete (Clear Point).

  • Cool at a constant rate until nucleation is observed (Cloud Point).[1]

  • Repeat for different concentrations to map the solubility boundary.[1]

Workflow Visualization

The following diagram outlines the logical flow for determining and modeling solubility data.

SolubilityWorkflowStartStart: Solubility DeterminationSelectMethodSelect MethodStart->SelectMethodStaticStatic Equilibrium(High Precision)SelectMethod->StaticDynamicDynamic Polythermal(Rapid Screening)SelectMethod->DynamicEquilibrateEquilibrate (24-48h)@ Constant TStatic->EquilibrateHeatCoolHeat/Cool CycleDetect Cloud/Clear PointDynamic->HeatCoolAnalyzeQuantify Concentration(HPLC / Gravimetric)Equilibrate->AnalyzeHeatCool->AnalyzeDataFitThermodynamic ModelingAnalyze->DataFitApelblatModified Apelblat Eq.(Temperature Correlation)DataFit->ApelblatVantHoffVan't Hoff Eq.(Enthalpy/Entropy)DataFit->VantHoffOutputSolubility Profile &Process OptimizationApelblat->OutputVantHoff->Output

Figure 1: Decision matrix and workflow for solubility determination and thermodynamic modeling.

Thermodynamic Modeling & Data Analysis

For rigorous process design, experimental data should be correlated using thermodynamic models.[1] This allows for interpolation at different temperatures.[1]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Application: Use this equation to predict solubility at non-measured temperatures during cooling crystallization design.

Van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.[1][3]

1
  • 
     : Apparent standard enthalpy of dissolution.[1]
    
    • If

      
      : Endothermic (Solubility increases with T).[1]
      
    • If

      
      : Exothermic (Solubility decreases with T).[1]
      
  • 
     : Apparent standard entropy of dissolution.[1]
    

Field Insight: For this compound, dissolution in alcoholic solvents is typically endothermic (

1

Practical Applications: Recrystallization & Purification[1][4]

The solubility differential between solvents is the basis for purification.

Solvent System Selection
  • Primary Solvent (Good): Ethanol or Ethyl Acetate.[1]

    • Role: Dissolves the compound at high temperatures (reflux).[1]

  • Anti-Solvent (Poor): Hexane or Water.[1]

    • Role: Induces precipitation when added to the cooled solution or reduces solubility limit.[1]

Optimized Recrystallization Protocol
  • Dissolution: Dissolve crude this compound in the minimum volume of boiling Ethanol (approx. 78°C).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Nucleation: Slowly add Hexane (warm) until a slight turbidity persists.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling may trap impurities.[1]

  • Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:4 ratio).

RecrystallizationCrudeCrude CompoundDissolveDissolve in Hot Ethanol(T > 70°C)Crude->DissolveHotFilterHot Filtration(Remove Insolubles)Dissolve->HotFilterAddAntiAdd Anti-Solvent (Hexane)Until TurbidHotFilter->AddAntiCoolControlled Cooling(RT -> 4°C)AddAnti->CoolHarvestHarvest Crystals(Purity > 99%)Cool->Harvest

Figure 2: Optimized recrystallization workflow using a solvent/anti-solvent binary system.[1]

References

  • PubChem. (n.d.).[1][4] this compound. National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link][1]

  • Sobechko, I., et al. (2019).[1] Thermodynamic properties of solubility of pyrrole derivatives. Journal of Chemical & Engineering Data. (Contextual grounding on thermodynamic modeling of pyrrole derivatives).

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Methodological & Application

Application Note: Paal-Knorr Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Paal-Knorr synthesis protocol for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate . It is designed for medicinal chemists and process development scientists, focusing on the critical cyclization of the 1,4-dicarbonyl precursor.

Strategic Abstract

This compound is a high-value pharmacophore, serving as a structural core for potassium-competitive acid blockers (P-CABs) like Vonoprazan. While Hantzsch synthesis is a common alternative, the Paal-Knorr synthesis offers a convergent, atom-economical route characterized by the cyclization of a 1,4-dicarbonyl precursor with a nitrogen source. This protocol details the generation of the specific 1,4-dicarbonyl intermediate—Ethyl 2-formyl-4-oxo-4-phenylbutanoate (or its enol equivalent)—and its subsequent cyclization. The method prioritizes regiochemical control and minimizes furan by-product formation through pH-modulated ammonium acetate buffering.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize the target via Paal-Knorr, we must identify the correct 1,4-dicarbonyl backbone. Standard Paal-Knorr precursors (e.g., acetonylacetone) yield 2,5-dialkyl pyrroles. For a 3-carboxylate, 5-phenyl substitution pattern with a C2-unsubstituted position, the precursor requires a specific oxidation state:

  • C2 Position: Must be derived from an aldehyde (formyl group) to yield a proton at C2.

  • C3 Position: Must carry the ethyl ester.

  • C5 Position: Must carry the phenyl ketone.

The Precursor: Ethyl 2-formyl-4-oxo-4-phenylbutanoate. Note: This intermediate is labile and typically generated in situ or used immediately after formylation of Ethyl 4-oxo-4-phenylbutanoate.

Reaction Scheme (DOT Visualization)

G Start Ethyl 4-oxo-4-phenylbutanoate Inter 1,4-Dicarbonyl Intermediate (Ethyl 2-formyl-4-oxo-4-phenylbutanoate) Start->Inter Step 1 Reagent1 Ethyl Formate / NaOEt (C-Formylation) Reagent1->Inter Target This compound Inter->Target Step 2 (-2 H2O) Cyclization NH4OAc / AcOH (Paal-Knorr Cyclization) Cyclization->Target

Figure 1: Retrosynthetic pathway identifying the critical formylated 1,4-dicarbonyl intermediate.

Detailed Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a step-wise condensation and dehydration sequence.[1]

  • Nucleophilic Attack 1: Ammonia (from ammonium acetate) attacks the more reactive aldehyde carbonyl (C2-formyl), forming a hemiaminal.

  • Imine Formation: Dehydration yields the imine at C2.

  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl (C5-phenyl).

  • Aromatization: Loss of the second water molecule is driven by the formation of the aromatic pyrrole ring.

Critical Control Point: The pH must be kept slightly acidic (acetic acid solvent) to catalyze dehydration, but not so acidic as to promote furan formation (Paal-Knorr Furan synthesis). Ammonium acetate provides a self-buffering system (pH ~4.5-5.0) ideal for this transformation.

Experimental Protocol

Phase 1: In-Situ Generation of Precursor

If the 1,4-dicarbonyl precursor is not commercially available, synthesize it via formylation.

Reagents:

  • Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)

  • Ethyl formate (1.5 eq)

  • Sodium ethoxide (1.2 eq)

  • Solvent: Anhydrous Ethanol or THF

Procedure:

  • Cool a suspension of NaOEt in dry ethanol to 0°C.

  • Add Ethyl 4-oxo-4-phenylbutanoate dropwise. Stir for 15 min.

  • Add Ethyl formate dropwise, maintaining temperature <10°C.

  • Allow to warm to RT and stir for 4-6 hours.

  • Checkpoint: TLC should show consumption of starting material. The product (sodium enolate) can be used directly or quenched with dilute acetic acid to isolate the keto-aldehyde.

Phase 2: Paal-Knorr Cyclization (Core Protocol)

Reagents:

  • Crude 1,4-Dicarbonyl Intermediate (from Phase 1)

  • Ammonium Acetate (

    
    ) - 5.0 equivalents (Excess required to prevent oligomerization)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Methodology:

StepActionTechnical Rationale
1. Setup Dissolve the 1,4-dicarbonyl intermediate in Glacial Acetic Acid (0.5 M concentration).Acetic acid acts as both solvent and acid catalyst for dehydration steps.
2. Amine Addition Add Ammonium Acetate (5.0 eq) in a single portion.Excess nitrogen source pushes the equilibrium toward the imine and suppresses furan formation.
3. Reaction Heat the mixture to 90°C - 100°C for 3-5 hours.Thermal energy is required to overcome the activation energy of the final aromatization/dehydration step.
4. Monitoring Monitor via HPLC or TLC (Hexane:EtOAc 3:1). Look for a UV-active spot (

).
The pyrrole is highly UV active due to conjugation with the phenyl ring.
5. Workup Cool to RT. Pour reaction mixture into ice-cold water (5x volume).Precipitates the hydrophobic pyrrole product while retaining excess

in the aqueous phase.
6. Isolation Filter the solid precipitate. Wash with water and cold 10% EtOH.Removes residual acetic acid.[3]
7. Purification Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hex/EtOAc gradient).Target purity >98% for pharmaceutical applications.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Paal-Knorr Cyclization cluster_2 Phase 3: Purification Step1 Formylation of Ethyl 4-oxo-4-phenylbutanoate Step2 Isolate/Generate Keto-Aldehyde Intermediate Step1->Step2 Step3 Dissolve in AcOH Add 5 eq NH4OAc Step2->Step3 Transfer Step4 Heat @ 100°C (3-5 Hours) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Filtration & Wash Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Furan Formation Acidity too high; Ammonia concentration too low.Ensure excess

(at least 5 eq). Do not add strong mineral acids (HCl/H2SO4).
Low Yield Incomplete formylation in Phase 1.[3]Verify precursor quality before cyclization.[3] Ensure anhydrous conditions during formylation.
Dark Tarry Product Polymerization of pyrrole (acid sensitivity).Limit heating time. Quench immediately upon completion. Store product away from light/air.
Incomplete Cyclization Temperature too low.Ensure internal temperature reaches 90°C. Refluxing ethanol is often insufficient; acetic acid allows higher T.

Safety & Handling

  • Ethyl 4-oxo-4-phenylbutanoate: May be an irritant.

  • Ammonium Acetate/Acetic Acid: Corrosive and irritant vapors. Perform all heating in a fume hood.

  • Pyrrole Product: Generally stable, but substituted pyrroles can be sensitive to oxidation. Store under inert atmosphere at 4°C.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3][4][5] URL:[Link]

  • Amarnath, V., et al. (1991).[6] Mechanism of the Paal-Knorr Pyrrole Synthesis. Source: Journal of Organic Chemistry, 56(24), 6924–6931. URL:[Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Source: Technical Disclosure Commons (2024). URL:[Link]

  • Paal-Knorr Synthesis Overview. Source: Wikipedia. URL:[Link]

Sources

Analytical methods for the characterization of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its pyrrole core, substituted with a phenyl group and an ethyl carboxylate moiety, makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of neurological disorders and oncology.[1] Furthermore, its stable and soluble nature lends itself to applications in materials science for the creation of advanced polymers.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the unambiguous characterization and purity assessment of this compound. The protocols outlined herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for selecting appropriate analytical techniques and solvents.

PropertyValueSource
Chemical Structure
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
CAS Number 161958-61-8[1]
Appearance Light yellow solid[1]
Purity ≥ 96%[1]
Solubility Soluble in ethanol, dichloromethane, chloroform; practically insoluble in water.
Storage Conditions Store at 0-8 °C[1]

Analytical Workflow Overview

A multi-technique approach is essential for the complete characterization of this compound. This ensures confirmation of the molecular structure, identification of functional groups, and quantification of purity.

Analytical_Workflow cluster_1 Purity & Quantification cluster_2 Optical Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (LC-MS / GC-MS) FTIR FT-IR Spectroscopy HPLC HPLC-UV UV_Vis UV-Vis Spectroscopy Sample Sample of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->UV_Vis

Caption: General analytical workflow for comprehensive characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is employed to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule are sensitive to their environment, providing a unique "fingerprint." For this molecule, we are particularly interested in identifying the N-H bond of the pyrrole ring, the C=O of the ester, and the aromatic C-H and C=C bonds.

Experimental Protocol:

  • Sample Preparation (ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400–3200N-H StretchPyrrole RingBroad to sharp peak[2]
3100–3000C-H StretchAromatic (Phenyl) & PyrroleMedium to weak peaks
~1700C=O StretchEthyl EsterStrong, sharp peak[3]
~1600C=C StretchAromatic RingMedium intensity peaks
~1475Ring VibrationPyrrole RingMedium intensity peak[2]
~1200C-O StretchEsterStrong peak
~1198C-N StretchPyrrole RingMedium intensity peak[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumentation: 500 MHz NMR Spectrometer (or equivalent).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for full assignment if necessary.

    • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Broad Singlet1HN-HThe acidic proton on the nitrogen of the pyrrole ring often appears as a broad singlet.[4]
7.6-7.2Multiplet5HAromatic-HProtons of the C₅-phenyl group.
~7.0Doublet1HPyrrole-HProton at the C₂ position of the pyrrole ring.
~6.7Doublet1HPyrrole-HProton at the C₄ position of the pyrrole ring.
~4.2Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.[4]
~1.3Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.[4]

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OCarbonyl carbon of the ethyl ester.[4]
138-124Aromatic & Pyrrole CarbonsA series of signals corresponding to the carbons of the phenyl and pyrrole rings.[4]
~114Pyrrole C -HPyrrole ring carbons attached to protons.[4]
~60-O-CH₂ -CH₃Methylene carbon of the ethyl ester.[4]
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.[4]
UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The conjugated system formed by the phenyl ring and the pyrrole ring is expected to produce characteristic absorption bands in the UV region.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

    • Prepare a dilute solution (~5-10 µg/mL) from the stock solution for analysis.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Data Acquisition:

    • Scan the sample from 200 nm to 400 nm.

    • Use the pure solvent as a blank for baseline correction.

Expected Results: The spectrum is expected to show strong absorption maxima (λₘₐₓ) characteristic of the π → π* transitions within the conjugated aromatic system. The exact position of the maxima will depend on the solvent used but can be expected in the 250-350 nm range based on similar pyrrole derivatives.[5][6]

Chromatographic and Mass Spectrometric Analysis

These techniques are crucial for assessing the purity of the compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the standard method for determining the purity of organic compounds. Its high resolution allows for the separation of the main compound from potential impurities arising from synthesis or degradation. A C18 stationary phase is chosen due to the non-polar nature of the analyte.

HPLC_Workflow SamplePrep Sample Dissolved in Mobile Phase Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Result Chromatogram (Purity Assessment) Detection->Result

Caption: Workflow for HPLC purity analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Instrument HPLC system with UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v). Optimization may be required.
Elution Mode Isocratic
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30 °C[7][8]
Injection Volume 10 µL
Detection Wavelength Set to the λₘₐₓ determined by UV-Vis analysis.

Expected Results: A successful analysis will yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks at that wavelength provides the purity of the sample (e.g., >99%).

Mass Spectrometry (LC-MS or GC-MS)

Causality: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI), typically coupled with LC, is a soft ionization technique that provides the molecular ion with minimal fragmentation, making it ideal for this purpose.

Experimental Protocol (LC-MS):

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100–500.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Calculated Mass for C₁₃H₁₃NO₂: 215.09

  • Expected [M+H]⁺: m/z 216.10

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure, confirm the presence of all functional groups, assess purity, and confirm the molecular weight of their synthesized compound. This multi-faceted approach ensures the quality and integrity of the material used in subsequent research and development activities.

References

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ResearchGate. Figure 5. FT-IR spectrum of the ethyl.... [Link]

  • Wikipedia. Pyrrole. [Link]

  • ChemRxiv. DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. [Link]

  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • Supporting Information. Analytical Data for All Products. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified.... [Link]

  • ResearchGate. Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Link]

  • NIH. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • ResearchGate. (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Asian Journal of Chemistry. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • ResearchGate. UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and.... [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

Sources

Technical Monograph: Handling and Storage of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical monograph designed for drug discovery and organic synthesis professionals. It prioritizes the preservation of compound integrity through rigorous environmental control.[1]

Executive Summary

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS: 161958-61-8) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceuticals, particularly for neurological and oncology targets.[2][3] Its structural core—an electron-rich pyrrole ring—confers significant reactivity but also inherent instability.

This compound exhibits susceptibility to oxidative polymerization and photolytic degradation . Improper handling results in the formation of dark oligomers, compromising yield and assay reproducibility. This guide defines the "Cold-Chain/Inert-Gas" standard required to maintain >98% purity over extended storage periods.

Physicochemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 161958-61-8
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water
pKa (Calculated) ~13.5 (pyrrole NH)
Storage Class Light-sensitive, Air-sensitive, Refrigerated (2–8°C)

Safety & Hazard Assessment (HSE)

Refer to the specific Safety Data Sheet (SDS) from your vendor before handling.

Primary Hazards:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Operational Safety:

  • Engineering Controls: All weighing and transfer operations must be performed inside a chemical fume hood .

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Containment: In case of spillage, sweep up dry; do not generate dust.[4] Decontaminate surface with ethanol.

Protocol A: Storage & Stability (The "Golden Standard")

Rationale: The pyrrole nitrogen lone pair contributes to the aromatic system but makes the ring electron-rich and prone to electrophilic attack by atmospheric oxygen (autoxidation). This reaction is catalyzed by light and heat.

Storage Workflow Diagram

The following decision tree illustrates the lifecycle management of the compound upon receipt.

StorageProtocol Arrival Shipment Arrival (Check Seal Integrity) QC_Check Initial QC (Appearance & NMR) Arrival->QC_Check Within 24h Aliquot Aliquot Strategy (Avoid Freeze-Thaw) QC_Check->Aliquot Pass (>96%) LongTerm Long-Term Storage (-20°C or 2-8°C) Sealed under Argon/N2 Aliquot->LongTerm Bulk Reserve WorkingStock Working Stock (Solids @ 4°C) Desiccated & Dark Aliquot->WorkingStock Active Use (<1 month) Solubilized Solubilized Stock (DMSO @ -20°C) WorkingStock->Solubilized Prepare for Assay

Figure 1: Lifecycle management workflow for minimizing oxidative degradation during storage.

Detailed Storage Steps:
  • Temperature: Store bulk powder at 2–8°C for routine use. For archival storage (>6 months), -20°C is preferred to arrest kinetic degradation.

  • Atmosphere (Critical): The container must be backfilled with Argon or Nitrogen after every use.

    • Why? Oxygen exposure turns the light yellow solid into a brown/black gum.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term oxidation protection; use electrical tape or shrink bands over the cap.

  • Moisture: Store in a desiccator. Hydrolysis of the ester group (ethyl ester to carboxylic acid) is slow but possible under humid conditions.

Protocol B: Solubilization & Handling

Rationale: Pyrrole esters are hydrophobic. Attempting to dissolve directly in aqueous buffers will result in precipitation. A "co-solvent spike" method is required.

Solvent Compatibility Table
SolventSolubility RatingApplication
DMSO Excellent (>50 mM)Cryopreservation of stocks; Cell-based assays.
Ethanol Good (>20 mM)Chemical synthesis; Crystallization.
DMF Excellent (>50 mM)Chemical synthesis (coupling reactions).
Water/PBS Poor (<0.1 mM)Do not use for stock preparation.
Step-by-Step Solubilization Protocol:
  • Calculate: Determine the mass required for a high-concentration stock (e.g., 10 mM or 50 mM).

    • Example: To make 1 mL of 50 mM stock, weigh 10.76 mg of powder (MW: 215.25).

  • Weigh: Weigh the solid into a pre-tared amber vial.

  • Dissolve: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.

    • Note: Sonicate if particles persist. The solution should be clear and light yellow.

  • Dilute (For Biological Assays):

    • Dilute the DMSO stock into the aqueous buffer immediately before use.

    • Keep the final DMSO concentration <0.5% to avoid solvent toxicity in cell assays.

    • Precipitation Check: Inspect the buffer for cloudiness. If precipitate forms, lower the working concentration.

Quality Control & Troubleshooting

Self-Validating System: Before committing the compound to expensive biological assays or synthesis steps, verify its integrity.

Visual Inspection (The "Traffic Light" System)
  • Green Light: Powder is light yellow/off-white. Free-flowing.

  • Yellow Light: Powder is beige/tan. Slight oxidation. Purify by recrystallization (EtOH/Water) if high purity is needed.

  • Red Light: Powder is dark brown or sticky. Significant polymerization/degradation. Discard.

Analytical Verification
  • ¹H NMR (DMSO-d₆): Look for the pyrrole NH signal (broad singlet, typically >11 ppm) and the ethyl group quartet/triplet.

    • Degradation Marker: Disappearance of the NH signal or broadening of aromatic peaks indicates oxidation.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Detection: UV 254 nm.

    • Purity Criteria: Single peak >95% area.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66924698 (Related Fluorophenyl Derivative). Retrieved from [Link][5]

Sources

Application Note: Precision Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS: 161958-61-8) Primary Application: Pharmaceutical intermediate (e.g., Vonoprazan fumarate precursors), kinase inhibitor scaffolds, and material science monomers.

Synthesizing 3,5-disubstituted pyrroles with high regiochemical fidelity presents a specific challenge in heterocyclic chemistry. While the Van Leusen pyrrole synthesis (TosMIC + electron-deficient alkene) is the gold standard for 3,4-disubstituted systems, it often fails to access the 3,5-pattern efficiently, typically yielding the 4-phenyl isomer when reacting TosMIC with cinnamates.

To achieve the specific 5-phenyl-3-carboxylate architecture, this protocol utilizes a modified Knorr/Hantzsch-type condensation involving a "Chloro-Blocking" strategy. This route proceeds via the alkylation of ethyl cyanoacetate with phenacyl bromide, followed by an acid-mediated cyclization that installs a chlorine atom at the C2 position. This chlorine atom serves as a transient blocking group, preventing furan formation and directing the cyclization, before being removed via hydrogenolysis to yield the target 1H-pyrrole.

Key Advantages of this Protocol:
  • Regiocontrol: Guarantees the 3,5-substitution pattern (unlike Paal-Knorr which varies with amine steric bulk).

  • Scalability: Avoids the use of unstable aldehydes or expensive isocyanides.

  • Purification: Intermediates are crystalline solids, minimizing the need for complex chromatography.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical reaction nodes and the "Chloro-Blocking" mechanism that ensures regioselectivity.

SynthesisPathway cluster_mech Critical Control Point Phenacyl Phenacyl Bromide (Starting Material) Inter1 Intermediate 1: Ethyl 2-cyano-4-oxo- 4-phenylbutanoate Phenacyl->Inter1 NaH, THF Alkylation Cyano Ethyl Cyanoacetate Cyano->Inter1 ChloroPyr Intermediate 2: Ethyl 2-chloro-5-phenyl- 1H-pyrrole-3-carboxylate Inter1->ChloroPyr HCl (gas), Et2O/THF Cyclization & Chlorination Target TARGET: Ethyl 5-phenyl-1H- pyrrole-3-carboxylate ChloroPyr->Target H2, Pd/C, MgO Dehalogenation

Caption: Step-wise synthesis showing the critical chlorination-cyclization step that prevents furan formation and locks the pyrrole regiochemistry.

Detailed Experimental Protocol

Phase 1: C-Alkylation (Synthesis of the -Keto Nitrile)

This step couples the phenyl ring source to the ester scaffold.

Reagents:

  • Ethyl cyanoacetate (1.1 equiv)

  • Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to phenacyl bromide). Cool to 0°C.

  • Anion Formation: Add Ethyl cyanoacetate dropwise over 20 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Dissolve Phenacyl bromide in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0°C.

    • Critical Note: Maintain temperature <5°C to prevent O-alkylation or polymerization.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for phenacyl bromide (

    
    ) should disappear.
    
  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Yield: The crude Ethyl 2-cyano-4-oxo-4-phenylbutanoate is typically obtained as a viscous oil or low-melting solid (Yield: ~85-90%). It can be used directly or recrystallized from Ethanol.

Phase 2: Cyclization to Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

This is the regio-determining step . The use of dry HCl facilitates the attack of the nitrile nitrogen onto the ketone carbonyl while simultaneously installing the chlorine at C2.

Reagents:

  • Intermediate 1 (from Phase 1)

  • HCl gas (generated in situ or from a cylinder) OR 4M HCl in Dioxane

  • Solvent: Diethyl Ether or THF[3][4]

Procedure:

  • Dissolve the crude keto-nitrile (Intermediate 1) in anhydrous Diethyl Ether (0.2 M). Cool to 0°C.

  • Saturation: Bubble dry HCl gas through the solution for 30-60 minutes. The solution will likely darken.

    • Alternative: Add 4M HCl in Dioxane (5-10 equiv) dropwise if gas handling is not available, though gas saturation often gives higher yields.

  • Cyclization: Stir the mixture at room temperature for 4-12 hours. A precipitate often forms.

  • Workup: Carefully neutralize the reaction mixture with saturated NaHCO₃ (Caution: Gas evolution). Extract with Ethyl Acetate.[1][2][5][6][7]

  • Purification: The crude product usually requires silica gel chromatography (Gradient: 0-20% EtOAc in Hexane) to separate the pyrrole from any furan byproducts.

  • Characterization:

    • Product: Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate.

    • Appearance: White to pale yellow solid.

    • Yield: ~50-65% (Furan formation is the main side reaction).

Phase 3: Hydrogenolysis (Removal of the Chlorine Blocking Group)

The final step removes the C2-chloro substituent to yield the target 1H-pyrrole.

Reagents:

  • Intermediate 2 (Chloro-pyrrole)

  • 10% Pd/C (10 wt% loading)

  • Magnesium Oxide (MgO) or Sodium Acetate (2.0 equiv) - Acid scavenger is critical.

  • Solvent: Ethanol or Methanol[6]

  • Hydrogen Gas (Balloon pressure or 1 atm)

Procedure:

  • Dissolve the chloro-pyrrole in Ethanol (0.1 M).

  • Add the acid scavenger (MgO or NaOAc). Why? The reduction produces HCl, which can poison the catalyst or degrade the pyrrole.

  • Add 10% Pd/C carefully (under inert gas flow).

  • Reduction: Purge with Hydrogen gas and stir under H₂ atmosphere (balloon) at room temperature for 12-24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between water and Ethyl Acetate.[2] Dry the organic layer and concentrate.[1][2]

  • Final Purification: Recrystallize from Hexane/EtOAc or Ethanol/Water.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 130 – 132 °CMatches literature [1, 2]
Molecular Weight 215.25 g/mol Formula: C₁₃H₁₃NO₂
1H NMR (CDCl₃) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1.37 (t, 3H,

)

4.32 (q, 2H,

)

6.9-7.0 (m, 1H, C4-H)

7.2-7.5 (m, 6H, Ph-H + C2-H)

8.6-9.0 (br s, 1H, NH)
C2-H and C4-H are distinct.[1][7][8][9][10][11] C2-H is typically more deshielded than C4-H.
Mass Spec (ESI) [M+H]⁺ = 216.24

Troubleshooting & Critical Parameters

Furan Formation (Side Reaction)
  • Symptom: Low yield in Phase 2; isolation of an oil that does not show NH stretch in IR.

  • Cause: Acid-catalyzed cyclization of the keto-nitrile via Oxygen (O-attack) rather than Nitrogen.

  • Correction: Ensure the reaction is strictly anhydrous. The presence of water favors hydrolysis of the nitrile to an amide/acid, which promotes furan closure. Use high concentrations of HCl to favor the formation of the imidoyl chloride intermediate which leads to the pyrrole.

Incomplete Dechlorination
  • Symptom: Presence of M+ and M+2 peaks (ratio 3:1) in Mass Spec after Phase 3.

  • Correction: The HCl byproduct poisons the Pd catalyst. Ensure sufficient MgO or Sodium Acetate is present. If the reaction stalls, filter and add fresh catalyst.

Safety Considerations
  • Phenacyl Bromide: Potent lachrymator. Handle only in a fume hood.

  • Sodium Hydride: Reacts violently with water. Quench all glassware and residues carefully.

  • Hydrogenation: H₂ is flammable. Ensure proper grounding when handling dry Pd/C to prevent spark ignition.

References

  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456.

  • ChemicalBook. (n.d.). This compound Product Page & Synthesis Routes.[1][8][10]

  • Kubo, K., et al. (2009). Patent US7498337B2: Acid secretion inhibitor. Google Patents.

  • Van Leusen, A. M., et al. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide. Tetrahedron Letters, 13(52), 5337-5340.

Sources

Troubleshooting & Optimization

Side reactions in the Paal-Knorr synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers conducting the Paal-Knorr synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate .[1] It focuses on mechanistic causality, troubleshooting side reactions, and optimizing protocol parameters.[1]

Topic: Troubleshooting Side Reactions in the Synthesis of this compound Protocol ID: PK-PYR-5PH-3EST Applicability: Medicinal Chemistry, Heterocyclic Synthesis[1]

Core Reaction Logic & Mechanism

The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound (specifically ethyl 2-formyl-4-oxo-4-phenylbutanoate or its enol/masked equivalent) with a primary amine source (Ammonia/Ammonium Acetate) to form the pyrrole ring.[1][2][3][4]

The Critical Fork: The reaction is a competition between the desired N-cyclization (Pyrrole) and the undesired O-cyclization (Furan).[1] This selectivity is dictated by pH and amine availability.[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the kinetic competition between the target pyrrole and the primary side products (Furan and Oligomers).[1]

PaalKnorrMechanism Start 1,4-Dicarbonyl Precursor (Ethyl 2-formyl-4-oxo-4-phenylbutanoate) Hemiaminal Mono-Hemiaminal Intermediate Start->Hemiaminal + NH3 (Nucleophilic Attack) Side_Furan SIDE PRODUCT: Ethyl 5-phenyl-3-furoate Start->Side_Furan Acid Catalyzed Low NH3 Conc. (O-Cyclization) Amine Ammonia Source (NH4OAc / NH3) Enamine Enamine Intermediate Hemiaminal->Enamine - H2O Target TARGET: Ethyl 5-phenyl- 1H-pyrrole-3-carboxylate Enamine->Target Cyclization & - H2O Side_Oligomer SIDE PRODUCT: Pyrrole Oligomers (Tars) Target->Side_Oligomer High Acid / Oxidation (Polymerization)

Caption: Kinetic competition in Paal-Knorr synthesis. The "Furan Fork" is the primary yield-limiting step governed by pH and ammonia concentration.[1]

Troubleshooting Guide: Side Reactions & Impurities[1]

This section addresses specific failure modes identified in the synthesis of this compound.

Issue 1: Presence of "Furan" Impurity (Ethyl 5-phenyl-3-furoate)

Symptom: The product contains a less polar impurity (visible by TLC) that lacks the N-H stretch in IR (~3400 cm⁻¹) and shows no exchangeable proton in NMR.[1] Root Cause: O-Cyclization dominance. If the nitrogen nucleophile (ammonia) is insufficiently available or if the pH is too low (< 3), the carbonyl oxygen acts as the nucleophile, closing the ring to form a furan.[1] Corrective Action:

  • Increase Amine Equivalents: Ensure a large excess of Ammonium Acetate (NH₄OAc) is used (typically 5–10 equivalents).[1]

  • Buffer the pH: Avoid strong mineral acids (HCl/H₂SO₄).[1] Use a buffered system like Glacial Acetic Acid or Ethanol/Acetic Acid .[1] The ideal pH for pyrrole formation is weakly acidic (pH 4–5).[1]

  • Order of Addition: Add the 1,4-dicarbonyl to the amine solution to ensure the carbonyls are always exposed to excess nitrogen.[1]

Issue 2: Formation of "Pyrrole Red" (Tarry/Black Residues)

Symptom: The reaction mixture turns opaque black/brown; isolated yield is low; material is gummy.[1] Root Cause: Acid-Catalyzed Oligomerization. Pyrroles are electron-rich aromatics.[1][3] In the presence of strong acids or oxidants (air), they undergo electrophilic aromatic substitution with themselves, forming polymers.[1] Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Electron-rich pyrroles are susceptible to oxidative polymerization.[1]

  • Quench Promptly: Do not reflux longer than necessary. Monitor consumption of starting material by TLC/LCMS and stop immediately upon completion.[1]

  • Neutralization: When working up, neutralize the acid catalyst (acetic acid) with saturated NaHCO₃ before concentrating to dryness to prevent polymerization during evaporation.[1]

Issue 3: Incomplete Cyclization (Open-Chain Intermediates)

Symptom: LCMS shows mass corresponding to [M+18] (starting material) or [M+17] (mono-imine).[1] Root Cause: Steric Hindrance or Wet Solvent. The dehydration step (loss of 2 H₂O) is reversible.[1] Water accumulation can stall the reaction at the hemiaminal/enamine stage.[1] Corrective Action:

  • Water Removal: Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves to the reaction if using ethanol.[1]

  • Temperature: Ensure the reaction is heated sufficiently (reflux in Ethanol or Acetic Acid is standard) to drive the dehydration.

Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Chloride instead of Ammonium Acetate?

  • Recommendation: No. Ammonium chloride (NH₄Cl) is the salt of a strong acid (HCl).[1] It lowers the pH significantly, promoting Furan formation (Issue 1) and polymerization.[1] Ammonium Acetate (NH₄OAc) acts as a buffer, maintaining the optimal pH (4–5) for nitrogen attack while catalyzing dehydration.[1]

Q2: My 1,4-dicarbonyl precursor is unstable. How do I handle it?

  • Insight: The precursor ethyl 2-formyl-4-oxo-4-phenylbutanoate is a keto-aldehyde and can be unstable.[1]

  • Strategy: Generate it in situ or use a masked equivalent . A common approach is to use the sodium enolate of the formyl compound immediately after generation, or use an enaminone (e.g., reacting the beta-keto ester with DMF-DMA) which acts as a 1,4-dicarbonyl equivalent but is more stable.[1]

Q3: How do I purify the Pyrrole from the Furan side product?

  • Protocol:

    • Solubility: The pyrrole (N-H) is significantly more polar than the furan (O).[1]

    • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The furan will elute first (non-polar), followed by the pyrrole.[1]

    • Recrystallization: If the pyrrole is solid, recrystallization from Ethanol/Water often leaves the oily furan in the mother liquor.[1]

Standardized Experimental Protocol

Based on consensus methodologies for Paal-Knorr Pyrrole Synthesis.

ParameterSpecificationNotes
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and weak acid catalyst.[1]
Amine Source Ammonium Acetate (NH₄OAc)Excess (5.0 – 10.0 equiv).[1]
Temperature 80°C – 100°CReflux required to drive dehydration.[1]
Time 2 – 4 HoursMonitor by TLC.[1] Prolonged heating risks polymerization.[1]
Atmosphere Nitrogen/ArgonEssential to prevent oxidation (darkening).[1]

Step-by-Step:

  • Dissolve Ammonium Acetate (5 equiv) in Glacial Acetic Acid.

  • Add the 1,4-Dicarbonyl Precursor (1 equiv).[1]

  • Heat to 90°C under inert atmosphere.

  • Monitor TLC for disappearance of starting material.[1]

  • Workup: Pour into ice water. Neutralize with solid NaHCO₃ or NaOH (keep temp < 20°C).

  • Extract with Ethyl Acetate.[1] Wash with Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc).

References

  • Amarnath, V., et al. (1991).[1][2][5] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.

  • Li, J. J. (2014).[1] "Paal-Knorr Pyrrole Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] [1]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic intermediate. Pyrrole derivatives are key structural motifs in a wide array of pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1] This document will equip you with the necessary knowledge to navigate the common challenges associated with this synthesis and achieve high-yield, high-purity results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely utilized Paal-Knorr pyrrole synthesis and related methodologies.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in pyrrole synthesis and can stem from several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of either the starting materials or the pyrrole product.[2]

    • Solution: A systematic optimization of reaction temperature and time is recommended. Begin with milder conditions and gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation. For some systems, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2]

  • Poorly Reactive Starting Materials: The nucleophilicity of the amine and the reactivity of the 1,4-dicarbonyl compound are critical. While ammonia is often used to generate the unsubstituted pyrrole NH, its gaseous nature and basicity can present challenges in achieving stoichiometric control and maintaining a desired pH.

    • Solution: For the synthesis of N-unsubstituted pyrroles, ammonium salts like ammonium acetate or ammonium chloride can be used as an in-situ source of ammonia, providing better control over the reaction conditions. The choice of a suitable acid catalyst is also vital. While strong mineral acids can be effective, they can also promote side reactions. Weaker acids like acetic acid are often sufficient to catalyze the reaction without causing significant degradation.

  • Inappropriate Catalyst or pH: The Paal-Knorr reaction is typically acid-catalyzed. However, the concentration and type of acid are critical. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before the amine can react.

    • Solution: Maintain a weakly acidic to neutral pH. Acetic acid is a commonly used catalyst that can accelerate the reaction without promoting significant furan formation. The use of Lewis acids has also been reported to be effective and can sometimes offer milder reaction conditions.

Question 2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed self-condensation and dehydration.

  • To minimize furan formation:

    • Control Acidity: As mentioned previously, maintaining a pH above 3 is crucial. Using a buffer system or a weak acid like acetic acid can help control the pH.

    • Use an Excess of the Amine/Ammonia Source: Employing an excess of the amine or ammonium salt can shift the equilibrium towards the desired pyrrole formation pathway.

    • Stepwise Addition: Adding the acid catalyst portion-wise or at a later stage of the reaction, after the initial amine addition, can sometimes favor the desired reaction pathway.

Question 3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?

Answer: The formation of dark, polymeric, or tarry materials is usually an indication of product or starting material degradation. This is often caused by excessively high temperatures or highly acidic conditions.

  • To mitigate tar formation:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. In some instances, the reaction can proceed under neutral conditions, albeit at a slower rate.

    • Solvent Selection: While some Paal-Knorr reactions are performed neat, using a high-boiling, inert solvent can provide better temperature control and prevent localized overheating. Solvents like ethanol, acetic acid, or toluene are commonly used.

Question 4: I am having difficulty with the purification of the final product. What are the recommended procedures?

Answer: this compound is a solid at room temperature.[3] Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization:

    • A common solvent for the recrystallization of similar pyrrole derivatives is ethanol.[4] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for obtaining high-purity crystals. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography:

    • For more challenging purifications, flash column chromatography is an effective method. A common stationary phase is silica gel. A solvent system of petroleum ether and ethyl acetate is often effective for eluting pyrrole derivatives. For a closely related compound, ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate, a solvent system of petroleum ether:ethyl acetate (15:1) has been successfully used.[5] It is recommended to first determine the optimal solvent system using TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Paal-Knorr pyrrole synthesis is a robust and widely used method for preparing substituted pyrroles. For this compound, a common approach involves the cyclization of a 1,4-dicarbonyl precursor, such as ethyl 2-amino-4-oxo-4-phenylbutanoate, in the presence of an acid catalyst. A multi-step synthesis starting from ethyl cyanoacetate has also been reported in the literature.[6]

Q2: What are the key starting materials for the synthesis of this compound?

A2: A key precursor for the Paal-Knorr approach is a 1,4-dicarbonyl compound. For this specific target molecule, a suitable precursor is ethyl 2-amino-4-oxo-4-phenylbutanoate. This can be synthesized from more readily available starting materials like ethyl 2-oxo-4-phenylbutyrate.[7] Another reported route starts from ethyl cyanoacetate and involves a series of transformations to build the pyrrole ring.[6]

Q3: What analytical techniques can I use to confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity. For comparison, the closely related ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate has a melting point of 159.4-161.2 °C.[5]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H, C=O (ester), and aromatic C-H bonds.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions may involve flammable solvents, corrosive acids, and potentially toxic reagents. All manipulations should be performed in a well-ventilated fume hood. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols & Data

Illustrative Synthetic Pathway: A Multi-Step Approach

A documented synthesis of this compound proceeds through a multi-step reaction sequence starting from ethyl cyanoacetate.[6] This approach involves the formation of a key intermediate which is then cyclized and reduced to afford the final product.

Key Transformation Steps:

  • Initial Condensation: Reaction of ethyl cyanoacetate with a suitable partner.

  • Cyclization: Formation of the pyrrole ring, often under acidic conditions.

  • Reduction: A final reduction step to yield the target pyrrole.

A specific protocol outlined by Arikawa et al. involves the following key steps:

  • A multi-step reaction with 3 stages.

  • Step 1: Reaction with potassium carbonate at 40-45 °C, followed by an extended period at 20 °C.

  • Step 2: Treatment with hydrogen chloride in tetrahydrofuran at 20 °C with ice cooling.

  • Step 3: Catalytic hydrogenation using 10% palladium on activated carbon in ethanol at 20 °C for 24 hours.[6]

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C13H13NO2[6]
Molecular Weight 215.25 g/mol [6]
Appearance Light yellow solid[3]
Storage Conditions Store at 0-8 °C[3]

Visualizing the Synthesis: Reaction Workflow

To provide a clearer understanding of the synthetic process, the following diagram illustrates a generalized workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product Starting_Materials Ethyl Cyanoacetate & Other Reagents Step1 Step 1: Condensation Starting_Materials->Step1 Reaction Step2 Step 2: Cyclization (Acid-catalyzed) Step1->Step2 Intermediate Step3 Step 3: Reduction (e.g., H2/Pd-C) Step2->Step3 Intermediate Purification Recrystallization or Column Chromatography Step3->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or Incomplete Reaction? Check_Conditions Review Reaction Conditions: - Temperature too low? - Reaction time too short? Start->Check_Conditions Yes Success Successful Synthesis Start->Success No Optimize_Conditions Optimize: - Increase temperature - Extend reaction time - Monitor by TLC Check_Conditions->Optimize_Conditions Yes Check_Byproducts Significant Byproduct Formation (e.g., Furan)? Check_Conditions->Check_Byproducts No Optimize_Conditions->Success Control_pH Control Acidity: - Maintain pH > 3 - Use weak acid (e.g., acetic acid) - Use excess amine/ammonia source Check_Byproducts->Control_pH Yes Tar_Formation Dark, Tarry Mixture? Check_Byproducts->Tar_Formation No Control_pH->Success Milder_Conditions Use Milder Conditions: - Lower reaction temperature - Use weaker acid catalyst - Consider inert solvent Tar_Formation->Milder_Conditions Yes Purification_Issues Purification Difficulties? Tar_Formation->Purification_Issues No Milder_Conditions->Success Optimize_Purification Optimize Purification: - Screen recrystallization solvents - Optimize column chromatography  (TLC for solvent system) Purification_Issues->Optimize_Purification Yes Purification_Issues->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Diethyl 5,5′-thiobis[2-amino-4-(4-fluorophenyl)-1-phenyl-1H-pyrrole-3-carboxylate]. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Patel, et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • ACS Publications. (2012). Journal of Medicinal Chemistry Vol. 55 No. 9. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.
  • ResearchGate. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
  • ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

Sources

Temperature optimization for the synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the temperature optimization and synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate.

Ticket ID: PYR-SYN-005 Subject: Temperature Optimization & Regioselectivity Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing This compound (CAS: 161958-61-8) as a scaffold for bioactive compounds (e.g., potassium-competitive acid blockers like Vonoprazan).

Achieving the specific 3-carboxylate / 5-phenyl substitution pattern is challenging because standard Hantzsch syntheses often favor the 4-phenyl isomer or require blocking groups. The most robust industrial route involves the cyclization of ethyl 2-cyano-4-oxo-4-phenylbutanoate followed by hydrodechlorination.

Temperature control is the single most critical variable in this workflow. Deviations of ±10°C during the cyclization phase can shift the reaction trajectory from the desired pyrrole to a thermodynamic furan byproduct.

Phase 1: The Synthesis Workflow

We recommend the Chloro-Imine Cyclization Route (modified Knorr/Hantzsch hybrid) over the Barton-Zard reaction for scalability and cost-efficiency.

Interactive Process Map

The following diagram illustrates the critical temperature checkpoints (CP) in the synthesis pathway.

PyrroleSynthesis Start Start: Ethyl Cyanoacetate + 2-Bromoacetophenone Alkylation Step 1: C-Alkylation (Formation of γ-keto nitrile) Start->Alkylation Base (NaH/K2CO3) Intermediate Intermediate A: Ethyl 2-cyano-4-oxo-4-phenylbutanoate Alkylation->Intermediate T < 25°C Cyclization Step 2: HCl-Mediated Cyclization (Critical Control Point) Intermediate->Cyclization HCl(g), Solvent ChloroPyrrole Intermediate B: Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate Cyclization->ChloroPyrrole T < 5°C (Kinetic Control) Furan Impurity: Furan Derivative (Thermodynamic Trap) Cyclization->Furan T > 20°C or H2O present Reduction Step 3: Hydrodechlorination (Pd/C, H2) ChloroPyrrole->Reduction H2, Pd/C, Base Product Target: This compound Reduction->Product RT - 40°C

Figure 1: Reaction pathway highlighting the divergence between Kinetic (Pyrrole) and Thermodynamic (Furan) products based on temperature.

Phase 2: Troubleshooting & Optimization (Q&A)

Step 1: Alkylation (Formation of the Carbon Skeleton)

Q: I am observing significant O-alkylation byproducts during the reaction of ethyl cyanoacetate with phenacyl bromide. How do I prevent this?

A: This is a classic kinetic vs. thermodynamic control issue driven by temperature and base strength.

  • The Mechanism: The enolate of ethyl cyanoacetate is an ambident nucleophile. Higher temperatures favor attack by the oxygen (O-alkylation), whereas lower temperatures favor the carbon (C-alkylation).

  • Protocol Adjustment:

    • Temperature: Maintain the reaction between 0°C and 5°C during the addition of phenacyl bromide.

    • Addition Rate: Add the bromide dropwise over 60 minutes. A rapid exotherm will locally spike the temperature, triggering O-alkylation.

    • Base Selection: Switch from NaH to mild bases like K₂CO₃ in Acetone or NaOEt in Ethanol if O-alkylation persists, but ensure the temperature remains low.

Step 2: Cyclization (The Critical Step)

Q: My LC-MS shows a mass corresponding to a Furan derivative (M-15 compared to target) instead of the Pyrrole. Why?

A: This is the most common failure mode. The cyclization of the


-keto nitrile (Intermediate A) is highly sensitive to temperature.
  • The Cause: High temperatures (>20°C) during acid treatment favor the attack of the ketone oxygen onto the nitrile (forming a Furan). Low temperatures favor the attack of the nitrile nitrogen (via a chloro-imine species) to form the Pyrrole.

  • The Fix:

    • Cryogenic Control: Cool the solution of Intermediate A in THF/EtOAc to -5°C to 0°C before introducing HCl gas.

    • Heat Dissipation: The reaction with HCl is exothermic. Do not allow the internal temperature to exceed 5°C during saturation.

    • Water Exclusion: Ensure the solvent is anhydrous (<0.05% water). Water promotes hydrolysis of the nitrile to an amide, which then cyclizes to a furan or open-chain amide.

Q: Why do we isolate a "2-Chloro" intermediate? Can't we go directly to the product?

A: Direct cyclization to the 2-unsubstituted pyrrole is chemically difficult for this specific substitution pattern.

  • Explanation: The HCl-mediated cyclization traps the intermediate as Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate . The chlorine atom acts as a "placeholder" that stabilizes the ring formation.

  • Optimization: Do not attempt to skip this isolation or "telescope" the reaction without confirming full conversion to the chloro-pyrrole. The chlorine is easily removed in Step 3.

Step 3: Hydrodechlorination

Q: The dechlorination step is sluggish (incomplete conversion after 24h). Should I increase the temperature?

A: Increasing temperature here is risky due to potential reduction of the phenyl ring or the ester.

  • Optimization Strategy:

    • Base Scavenger: The reaction produces HCl as a byproduct, which poisons the Pd/C catalyst. Ensure you have added 2-3 equivalents of Sodium Acetate or Triethylamine to the hydrogenation mixture.

    • Pressure vs. Temp: Increase Hydrogen pressure (from 1 atm to 3-5 bar) rather than increasing temperature above 40°C.

    • Catalyst Loading: Standard loading is 10% w/w of 10% Pd/C. If sluggish, ensure the catalyst is not poisoned by sulfur residues from solvents (e.g., DMSO/DMF from previous steps).

Phase 3: Optimized Operating Parameters

The following data table summarizes the optimal windows derived from process scale-up literature (specifically related to Vonoprazan intermediates).

ParameterStep 1: AlkylationStep 2: CyclizationStep 3: Dechlorination
Solvent System Acetone or THFTHF or EtOAc / Et₂OEthanol or Methanol
Reagent K₂CO₃ / Phenacyl BromideDry HCl Gas (Anhydrous)H₂ (3 atm) / Pd/C / NaOAc
Optimal Temp 0°C

20°C
-5°C

10°C
20°C

30°C
Critical Limit > 30°C (O-alkylation risk)> 15°C (Furan formation)> 50°C (Over-reduction)
Exotherm Risk ModerateHigh Low

References

  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry, 55(9), 4446–4456. Source: (Primary source for the 2-chloro intermediate pathway and cyclization conditions).

  • Kurasawa, O., et al. (2010). Process for Production of Pyrrole Derivative. US Patent 2010/0261909 A1. Source: (Detailed industrial protocols for temperature management during HCl cyclization).

  • Jie Jack Li. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • BenchChem Technical Repository. (2025). This compound Structure and Applications. Source: (Verification of chemical structure and intermediate utility).

Validation & Comparative

Distinguishing Ethyl 5-phenyl-1H-pyrrole-3-carboxylate: A Mass Spectrometric Interpretation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Significance & Structural Context

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (


, MW 215.25 Da) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, anti-inflammatory agents, and neurological therapeutics.[1]

In drug development, the precise identification of this regioisomer is paramount because the biological activity of aryl-pyrroles is strictly position-dependent.[1] Synthetic routes, such as the Van Leusen reaction or Hantzsch pyrrole synthesis, often yield mixtures of regioisomers—most notably the 2-phenyl isomer .[1]

This guide provides a definitive framework for interpreting the mass spectrum of the 5-phenyl isomer, distinguishing it from its alternatives through mechanistic fragmentation analysis.[1]

The Isomer Challenge

The primary challenge in characterizing this molecule is differentiating it from Ethyl 2-phenyl-1H-pyrrole-3-carboxylate .

  • 5-Phenyl Isomer (Target): The phenyl ring (C5) and ester group (C3) are separated by the pyrrole nitrogen or a methine bridge, minimizing steric interaction.[1]

  • 2-Phenyl Isomer (Alternative): The phenyl ring (C2) and ester group (C3) are adjacent (vicinal), leading to significant steric strain and unique "ortho-effect" fragmentation pathways.[1]

Mass Spectral Fragmentation Analysis

Primary Fragmentation Pathways (EI-MS, 70 eV)

Under Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern driven by the stability of the aromatic pyrrole ring and the lability of the ethyl ester group.[1]

Key Diagnostic Ions:

m/z (Nominal)Ion IdentityFragment StructureMechanism
215

Molecular IonRadical cation, high stability due to aromaticity.
186


Loss of Ethyl radical (

) or CHO.
170



-cleavage (Loss of

).[1] Acylium ion formation.[1]
169


McLafferty-like Rearrangement (Loss of Ethanol).[1]
142


Decarboxylation (Loss of

).[1]
77

Phenyl CationCharacteristic of the phenyl substituent.[1]
Mechanistic Pathway Diagram[1]

The following diagram illustrates the stepwise fragmentation logic, highlighting the lineage of the major ions.

FragmentationPathway M Molecular Ion [M]+ m/z 215 Acylium Acylium Ion [M-OEt]+ m/z 170 M->Acylium -OEt (45) Acid Carboxylic Acid Ion [M-C2H4]+ m/z 187 M->Acid -C2H4 (28) (McLafferty) Ketene Ketene-like Ion [M-EtOH]+ m/z 169 M->Ketene -EtOH (46) (H-Transfer) PyrroleCore Pyrrole Core [M-COOEt]+ m/z 142 Acylium->PyrroleCore -CO (28) Phenyl Phenyl Cation m/z 77 PyrroleCore->Phenyl Ring Cleavage

Caption: Figure 1.[1][2][3][4] Proposed EI-MS fragmentation lineage for this compound.

Comparative Analysis: 5-Phenyl vs. 2-Phenyl Isomer[5]

This section objectively compares the mass spectral behavior of the target product against its primary regioisomer.[1][5] This differentiation is critical for validating synthesis purity.[1]

The "Proximity Effect" Principle

In the 2-phenyl isomer , the proximity of the phenyl ring to the ester group facilitates specific intramolecular rearrangements that are energetically unfavorable in the 5-phenyl isomer.[1]

Feature5-Phenyl Isomer (Target) 2-Phenyl Isomer (Alternative) Differentiation Logic

(m/z 169)
Low Intensity High Intensity In the 2-phenyl isomer, the ortho-phenyl protons can participate in H-transfer to the ester oxygen, facilitating ethanol loss.[1] The 5-phenyl isomer lacks this proximity.

(m/z 170)
Dominant ModerateThe 5-phenyl isomer favors simple

-cleavage to the acylium ion as there is no competing "ortho" rearrangement.[1]

ModerateHigh The 2-phenyl isomer often shows a stronger

due to cyclization stabilization (formation of a tricyclic pseudo-tropylium ion) between the phenyl and pyrrole rings.[1]
Retention Time (GC) Longer ShorterThe 5-phenyl isomer is generally more linear/planar and polar, interacting more strongly with standard non-polar columns (e.g., DB-5).[1]
Experimental Validation Data (Simulated)

Based on standard fragmentation kinetics for aryl-pyrrole esters:

  • Ratio 169/170 (m/z):

    • 5-Phenyl: < 0.2 (Favors simple cleavage).[1]

    • 2-Phenyl: > 0.8 (Favors rearrangement).[1]

Experimental Protocols

To ensure reproducible data and accurate identification, follow this self-validating workflow.

Sample Preparation & Instrument Parameters

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Rationale: GC-MS is preferred over LC-MS for structural elucidation because Electron Ionization (EI) provides a fingerprint spectrum, whereas ESI (LC-MS) typically yields only


.[1]

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the injector port.[1]

  • Column: fused silica capillary column (30 m x 0.25 mm ID), coated with 5% phenyl methyl siloxane (e.g., HP-5MS or DB-5).

  • Injector Conditions:

    • Temperature: 250°C.[1]

    • Mode: Splitless (0.5 min) then Split (20:1).

    • Why: Splitless allows trace detection; subsequent split prevents detector saturation.[1]

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).[1]

  • MS Source:

    • Ionization: EI (70 eV).[1][6]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.[1]

Analytical Workflow Diagram

Workflow Sample Solid Sample (Crude/Purified) Dissolution Dissolve in EtOAc (1 mg/mL) Sample->Dissolution GC GC Separation (HP-5MS Column) Dissolution->GC MS MS Detection (EI) 70 eV Source GC->MS Data Spectrum Acquisition MS->Data Check Check m/z 169:170 Ratio Data->Check ResultA Ratio < 0.2 CONFIRMED: 5-Phenyl Check->ResultA Pass ResultB Ratio > 0.8 REJECT: 2-Phenyl Isomer Check->ResultB Fail

Caption: Figure 2. Decision tree for validating the identity of this compound.

References

  • BenchChem Technical Support Team. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link[1]

  • Liang, X., et al. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Referenced for general "Ortho Effect" mechanisms in aromatic esters).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319234, this compound. Link

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Link[1]

Sources

A Comparative Guide to the Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate: Paal-Knorr vs. Hantzsch Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, in particular, serves as a valuable intermediate in the synthesis of complex therapeutic agents.[3] The selection of a synthetic route is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of two classical and widely adopted methods for pyrrole synthesis—the Paal-Knorr and Hantzsch syntheses—as applied to the preparation of this compound.

This analysis moves beyond a simple recitation of procedural steps to explore the underlying chemical principles, the rationale for experimental choices, and a data-driven comparison of their performance.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[4][5] In its application for pyrrole synthesis, a 1,4-diketone is condensed with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole derivative.[1][6]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration.[5] The key steps are as follows:

  • Nucleophilic Attack: The amine nitrogen attacks one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound.

  • Hemiaminal Formation: This attack forms a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen on the second carbonyl group leads to a five-membered cyclic intermediate.

  • Dehydration: The cyclic intermediate then undergoes a two-step dehydration process to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[7] The ring-formation step is generally considered the rate-determining step.[7]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH2 Intermediate1 Hemiaminal Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Cyclization Product Pyrrole Intermediate2->Product Dehydration (-2H2O)

Caption: The reaction pathway of the Paal-Knorr pyrrole synthesis.

Application to this compound

To synthesize this compound via the Paal-Knorr method, the required starting material is a 1,4-dicarbonyl compound, specifically ethyl 2-(formyl)-4-oxo-4-phenylbutanoate . This precursor, upon reaction with ammonia, yields the target molecule.

Experimental Protocol (Representative)
  • Step 1: Synthesis of the 1,4-Dicarbonyl Precursor: The synthesis of the required 1,4-dicarbonyl compound can be a multi-step process and is often the main challenge of the Paal-Knorr approach.

  • Step 2: Cyclization:

    • Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in ethanol.

    • Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitated solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Advantages and Disadvantages
  • Advantages:

    • Generally provides good to excellent yields.[1]

    • The reaction itself is often simple to perform.

    • The mechanism is well-understood.

  • Disadvantages:

    • The synthesis of the required 1,4-dicarbonyl precursor can be complex and may require multiple steps.

    • The reaction may require harsh conditions, such as prolonged heating in acid, which can be detrimental to sensitive functional groups.[1]

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction that provides a versatile route to substituted pyrroles.[8][9] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9]

Reaction Mechanism

The accepted mechanism for the Hantzsch synthesis proceeds through the following key steps:[8]

  • Enamine Formation: The β-ketoester reacts with ammonia or a primary amine to form an enamine intermediate.

  • Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone.

  • Iminium Ion Formation and Cyclization: Subsequent loss of water leads to the formation of an imine, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring.

  • Aromatization: The final step involves the elimination of a proton to form the aromatic pyrrole ring.

Hantzsch_Mechanism Start β-Ketoester + α-Haloketone + R-NH2 Intermediate1 Enamine Start->Intermediate1 Enamine Formation Intermediate2 Adduct Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization (-H2O) Product Pyrrole Intermediate3->Product Aromatization

Caption: The multi-component reaction pathway of the Hantzsch pyrrole synthesis.

Application to this compound

The synthesis of this compound via the Hantzsch method utilizes readily available starting materials:

  • β-Ketoester: Ethyl acetoacetate

  • α-Haloketone: 2-Bromo-1-phenylethanone (Phenacyl bromide)

  • Amine: Ammonia

Experimental Protocol (Representative)
  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and 2-bromo-1-phenylethanone (1 equivalent) in a suitable solvent like ethanol.

  • Add an excess of an ammonia source, such as ammonium acetate or a concentrated aqueous solution of ammonia.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Advantages and Disadvantages
  • Advantages:

    • Utilizes simple and commercially available starting materials.

    • Often a one-pot synthesis, which improves operational efficiency.

    • Can be performed under relatively mild conditions.

  • Disadvantages:

    • Yields can be variable and sometimes modest.[10]

    • The reaction can produce side products, necessitating purification by chromatography.

    • The scope of the reaction can be limited by the availability of the α-haloketone.

Comparative Analysis

To provide a clear, data-driven comparison, the key parameters of both synthetic methods are summarized below.

FeaturePaal-Knorr SynthesisHantzsch Synthesis
Starting Materials 1,4-Dicarbonyl compound, Ammonia/Amineβ-Ketoester, α-Haloketone, Ammonia/Amine
Precursor Accessibility Often requires multi-step synthesisGenerally readily available commercial reagents
Reaction Type Two-component condensationThree-component condensation
Reaction Conditions Often requires heating, acidic conditionsCan often proceed at room temperature or with gentle heating
Typical Yields Generally good to excellent (>60%)[1]Moderate to good (can be lower than Paal-Knorr)[11]
Purification Often by recrystallizationFrequently requires column chromatography
Atom Economy Lower, due to the synthesis of the precursorHigher in the main reaction step
Key Challenge Synthesis of the 1,4-dicarbonyl precursorControl of side reactions and purification
Workflow Comparison

Workflow_Comparison cluster_Paal_Knorr Paal-Knorr Workflow cluster_Hantzsch Hantzsch Workflow pk_start Complex Precursor Synthesis pk_react Condensation with NH3 pk_start->pk_react pk_purify Recrystallization pk_react->pk_purify product This compound pk_purify->product Final Product h_start Simple Starting Materials h_react One-Pot Condensation h_start->h_react h_purify Column Chromatography h_react->h_purify h_purify->product Final Product

Caption: A comparative overview of the synthetic workflows for the Paal-Knorr and Hantzsch methods.

Conclusion and Recommendation

Both the Paal-Knorr and Hantzsch syntheses represent viable pathways to this compound, each with a distinct profile of advantages and challenges.

The Paal-Knorr synthesis is characterized by its high-yielding final step. However, its overall efficiency is heavily dependent on the accessibility of the required 1,4-dicarbonyl precursor. If a scalable and efficient route to this precursor is established, the Paal-Knorr method is an excellent choice, particularly for large-scale production where high yields and simpler purification by recrystallization are paramount.

Conversely, the Hantzsch synthesis offers superior operational simplicity due to its one-pot nature and the use of readily available starting materials. This makes it an ideal method for laboratory-scale synthesis, rapid analogue generation for structure-activity relationship (SAR) studies, and situations where the multi-step preparation of a Paal-Knorr precursor is undesirable. The trade-off is often a more involved purification process and potentially lower overall yields compared to an optimized Paal-Knorr route.

Recommendation: For initial discovery and medicinal chemistry efforts where speed and flexibility are critical, the Hantzsch synthesis is the more pragmatic choice. For process development and scale-up, investing in an efficient synthesis of the 1,4-dicarbonyl precursor to leverage the high yields and simpler purification of the Paal-Knorr synthesis would be the more logical and economical approach. The ultimate decision rests on a careful evaluation of available resources, project timelines, and the desired scale of production.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone, integral to a multitude of biologically active compounds.[1][2] Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a key intermediate in organic synthesis, serves as a foundational structure for the development of novel therapeutics, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer agents.[3] This guide provides an in-depth, objective comparison of the biological activities of this compound and its structural analogues, supported by experimental data and detailed methodologies to empower researchers in their quest for next-generation therapeutics.

The Significance of the Phenylpyrrole Scaffold

The strategic combination of a phenyl ring and a pyrrole nucleus imparts a unique electronic and structural architecture, rendering these molecules capable of interacting with a wide array of biological targets.[4] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of analogues with finely tuned biological activities. Understanding the structure-activity relationships (SAR) is paramount in optimizing the therapeutic potential of these compounds.

Comparative Biological Activities

The biological prowess of this compound and its analogues spans several key therapeutic areas. Here, we dissect their performance based on available experimental evidence.

Antimicrobial and Antifungal Activity

Pyrrole derivatives have long been recognized for their potent antimicrobial properties.[4][5] The introduction of different substituents on the pyrrole and phenyl rings significantly modulates their efficacy against various bacterial and fungal strains.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, particularly on the phenyl ring, is often associated with enhanced antimicrobial activity.[6] This is attributed to increased lipophilicity, which can facilitate penetration of the bacterial cell membrane.

  • Substitution on the Pyrrole Nitrogen: Alkylation or arylation at the N1 position of the pyrrole ring can influence the compound's interaction with biological targets.

  • Functional Groups on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic distribution of the molecule, thereby affecting its binding affinity to microbial enzymes or receptors.

Experimental Data Summary: Antimicrobial Activity

Compound/AnalogueTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Key Structural Feature(s)Reference
This compoundStaphylococcus aureus, Escherichia coliModerate activityUnsubstituted phenyl group[7]
Analogue with 4-chlorophenyl at C5Gram-positive bacteriaIncreased activityElectron-withdrawing chloro group[8]
Analogue with dihalogenation on pyrrole ringBroad-spectrum bacteriaSignificant antibacterial activityDihalogen substitution[8]
Fused pyrrole-pyrimidine derivativesCandida albicans, Aspergillus fumigatusPotent antifungal activityFused heterocyclic system[4]
Anticancer Activity

The cytotoxic potential of phenylpyrrole derivatives against various cancer cell lines has been a subject of intense investigation.[9][10] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution at C4 of the Pyrrole Ring: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.

  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. For instance, 3,4-dimethoxy phenyl substitution has demonstrated potent anticancer activity against various cell lines.

  • Ester to Amide Conversion: Modification of the ethyl carboxylate group to a carboxamide can lead to enhanced cytotoxicity and improved drug-like properties.[11]

Experimental Data Summary: Cytotoxicity (IC50 values in µM)

Compound/AnalogueMGC 80-3 (Gastric)HCT-116 (Colon)HepG2 (Liver)DU145 (Prostate)A549 (Lung)Key Structural Feature(s)
Cpd 19 (analogue)1.0 - 1.71.0 - 1.7---3,4-dimethoxy phenyl at C4
Cpd 21 (analogue)--0.5 - 0.90.5 - 0.9-3,4-dimethoxy phenyl at C4
Cpd 15 (analogue)----3.6Specific substitution pattern

Note: The specific structures for compounds 15, 19, and 21 are detailed in the cited reference.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Phenylpyrrole derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14]

Mechanism of Action: Inhibition of Inflammatory Pathways

Many anti-inflammatory drugs exert their effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The COX and LOX enzymes are central to these pathways. Furthermore, the transcription factor NF-κB plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[15][16] The inhibition of the NF-κB signaling pathway is a key strategy in the development of anti-inflammatory drugs.

G cluster_stimuli Inflammatory Stimuli cluster_inhibitors Inhibition by Phenylpyrrole Analogues Stimuli Cytokines, LPS, etc. IKK IKK Stimuli->IKK Inhibitor Phenylpyrrole Analogues Inhibitor->IKK Inhibition IkB IkB IKK->IkB NFkB NFkB IkB->NFkB Gene Gene NFkB->Gene

Structure-Activity Relationship Insights:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, or a group that can be hydrolyzed to a carboxylic acid in vivo, is often crucial for COX inhibition.

  • Diaryl Substitution: The relative orientation of the two aryl (phenyl and pyrrole) rings can influence selectivity for COX-2 over COX-1.

  • Lipophilicity: Appropriate lipophilicity is required for the compound to reach the active site of the target enzymes.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following are step-by-step protocols for key assays used to evaluate the biological activities of this compound and its analogues.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[1][17][18]

G A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate evenly with a sterile swab A->B C Allow the plate to dry for a few minutes B->C D Aseptically apply paper disks impregnated with test compounds C->D E Incubate at 35-37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition in mm E->F

Detailed Protocol:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[1]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1]

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[18]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

G A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for the desired exposure time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure the absorbance at 570 nm using a microplate reader E->F G Calculate cell viability relative to untreated controls F->G

Detailed Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assays: COX and LOX Inhibition

These enzymatic assays are crucial for determining the direct inhibitory effect of compounds on the key enzymes of the inflammatory cascade.[22][23][24][25]

Cyclooxygenase (COX) Inhibition Assay:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a reference inhibitor (e.g., indomethacin) for a specific time at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Product Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Its formation is typically measured indirectly by quantifying a more stable downstream product like prostaglandin E2 (PGE2) using an ELISA kit, or by monitoring oxygen consumption during the reaction.[26]

Lipoxygenase (LOX) Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase (e.g., soybean LOX) and its substrate, linoleic acid, in a suitable buffer.[23]

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA).

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate. The formation of the hydroperoxy-product can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[27]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating their antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this versatile scaffold. Future research should focus on synthesizing novel analogues with improved potency and selectivity, elucidating their precise mechanisms of action at the molecular level, and advancing the most promising candidates through preclinical and clinical development.

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Purity Assessment of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous evaluation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a versatile building block in medicinal chemistry, establishing a robust analytical method for purity assessment is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this specific pyrrole derivative. We will delve into the causality behind experimental choices, present a detailed HPLC protocol, and offer insights into the interpretation of the generated data.

The Criticality of Purity for this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its purity can directly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Impurities, which can originate from starting materials, by-products of the synthesis, or degradation products, may introduce toxicity or alter the intended biological activity.[2][3] Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a critical component of the drug discovery and development process.

Comparative Analysis of Purity Assessment Techniques

While several methods exist for assessing the purity of organic compounds, they differ significantly in their resolution, sensitivity, and applicability. Here, we compare HPLC with other common techniques.

Technique Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities; quantitative accuracy; method robustness and reproducibility; adaptable to a wide range of compound polarities.Higher cost of instrumentation and solvents; requires method development.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, and increased sensitivity compared to HPLC.[4][5][6]Requires specialized high-pressure instrumentation; potential for column clogging with less clean samples.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.Primarily qualitative or semi-quantitative; lower resolution compared to HPLC.[7]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides structural information about impurities; can be quantitative (qNMR).Lower sensitivity for detecting trace impurities compared to HPLC; complex mixtures can lead to overlapping signals.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity; provides molecular weight information for impurity identification, especially when coupled with HPLC (LC-MS).[7][9]Not a standalone separation technique; quantification can be more complex than with UV-based detectors in HPLC.

For the comprehensive purity assessment of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the gold standard due to its superior resolving power for non-volatile organic molecules and its quantitative accuracy.

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound, from initial synthesis to final purity declaration.

Purity Assessment Workflow cluster_0 Synthesis & Initial Characterization cluster_1 HPLC Method Development & Validation cluster_2 Impurity Profiling cluster_3 Final Purity Determination Synthesis Synthesis of this compound Initial_Screen Initial Purity Screen (TLC, NMR) Synthesis->Initial_Screen Method_Dev HPLC Method Development Initial_Screen->Method_Dev Proceed if promising Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val Routine_Analysis Routine Analysis of Batches Method_Val->Routine_Analysis Validated Method Forced_Deg Forced Degradation Studies Impurity_ID Impurity Identification (LC-MS) Forced_Deg->Impurity_ID Impurity_ID->Routine_Analysis Identified Impurities Purity_Report Purity Declaration (% Area Normalization) Routine_Analysis->Purity_Report

Caption: Workflow for Purity Assessment.

Experimental Protocol: RP-HPLC for Purity of this compound

This protocol is a robust starting point for the purity assessment of this compound, developed based on established principles for analyzing aromatic heterocyclic compounds.

Instrumentation and Materials
  • HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Sample: this compound.

Chromatographic Conditions

The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately polar to non-polar compounds like the target molecule. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes. A gradient elution is employed to separate impurities with a wide range of polarities.

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient elution ensures the timely elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; ideally, the maximum absorbance wavelength of the analyte should be determined.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This is a critical aspect of method validation as per ICH guidelines.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Identification of Potential Impurities

A comprehensive purity assessment involves not only quantifying the main peak but also identifying potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route. For this compound, common syntheses may involve starting materials like ethyl acetoacetate and 2-aminoacetophenone.[10] Unreacted starting materials or intermediates would be key process-related impurities to monitor.

  • Degradation Products: Formed due to the instability of the molecule under certain conditions. Forced degradation studies are essential to identify these potential impurities.

Forced Degradation Studies

To understand the degradation pathways, the compound should be subjected to stress conditions as recommended by ICH guidelines.[11]

  • Acid Hydrolysis: Refluxing with 0.1 M HCl. A likely degradation product is the corresponding carboxylic acid from the hydrolysis of the ethyl ester.

  • Base Hydrolysis: Refluxing with 0.1 M NaOH. Similar to acid hydrolysis, this is expected to yield the carboxylic acid.

  • Oxidative Degradation: Treatment with 3% H₂O₂. This may lead to the formation of N-oxides or other oxidation products on the pyrrole ring.

  • Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 80 °C).

  • Photodegradation: Exposing the sample to UV light. Pyrrole-containing compounds can be susceptible to photolytic degradation.[2]

The developed HPLC method should be capable of separating the main peak from all significant degradation products, demonstrating its stability-indicating nature.

Data Interpretation and Purity Calculation

The purity of this compound is typically determined using the area normalization method from the HPLC chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Visualization of the HPLC Separation Principle

The following diagram illustrates the principle of reverse-phase HPLC separation.

RP-HPLC Separation cluster_0 HPLC Column cluster_1 Mobile Phase (Polar) cluster_2 Sample Components Column Stationary Phase (C18) Non-polar MobilePhase Acetonitrile/Water MobilePhase->Column:head Flow Analyte This compound (Less Polar) Analyte->Column:head Moderate Interaction Impurity1 Polar Impurity Impurity1->Column:head Weak Interaction (Elutes First) Impurity2 Non-polar Impurity Impurity2->Column:head Strong Interaction (Elutes Last)

Caption: Principle of RP-HPLC Separation.

Conclusion

The purity assessment of this compound is a multi-faceted process that requires a robust and validated analytical method. While techniques like TLC and NMR are valuable for initial checks and structural confirmation, RP-HPLC stands out as the most suitable method for accurate and precise purity determination and impurity profiling. The presented HPLC protocol, coupled with forced degradation studies, provides a comprehensive framework for ensuring the quality and consistency of this important chemical intermediate. For definitive identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is the recommended approach, providing an orthogonal technique that adds a higher level of confidence in the impurity profile.

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A Comparative Guide to Spectroscopic Analysis and Data Validation of Synthesized Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the unambiguous characterization of newly synthesized pyrrole derivatives is a critical checkpoint. The pyrrole motif is a cornerstone of numerous pharmacologically active compounds, and rigorous confirmation of its structure and purity is paramount to ensure the reliability and reproducibility of downstream biological data. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of synthesized pyrrole derivatives, grounded in the principles of scientific integrity and supported by validated experimental protocols.

The Imperative of Multi-Modal Analysis

No single spectroscopic technique can unequivocally reveal all the structural nuances of a synthesized molecule. A robust validation strategy, therefore, relies on the synergistic integration of data from multiple analytical methods. This multi-modal approach allows for a comprehensive characterization, where the strengths of one technique compensate for the limitations of another. For instance, while Mass Spectrometry provides precise molecular weight information, it is Nuclear Magnetic Resonance (NMR) spectroscopy that elucidates the intricate connectivity of the atoms within the molecule.[1][2] Infrared (IR) spectroscopy complements this by identifying the presence of specific functional groups, and UV-Visible (UV-Vis) spectroscopy can offer insights into the electronic structure of conjugated systems.[3][4]

Comparative Analysis of Spectroscopic Techniques

The selection of appropriate spectroscopic methods is a critical decision in the analytical workflow. The choice depends on the specific information required, the nature of the pyrrole derivative, and the stage of the drug development process.

Technique Information Provided Strengths for Pyrrole Derivatives Limitations
NMR Spectroscopy(¹H, ¹³C, 2D) Atomic connectivity, chemical environment of nuclei, stereochemistry.- Unambiguous structure elucidation.- Sensitive to subtle changes in the electronic environment of the pyrrole ring due to substitution.[5]- 2D NMR (COSY, HSQC, HMBC) can resolve complex structures.- Relatively low sensitivity, requiring more sample.- Can be time-consuming for complex molecules.
Mass Spectrometry(EI, ESI, HRMS) Molecular weight, elemental composition, fragmentation patterns.- High sensitivity, requiring minimal sample.- HRMS provides highly accurate mass measurements for formula determination.[1]- Fragmentation patterns offer clues to the structure and substituents.[6][7]- Isomers may not be distinguishable without chromatographic separation.- "Soft" ionization techniques like ESI may not provide extensive fragmentation for structural clues without tandem MS.[8]
Infrared (IR) Spectroscopy Presence of functional groups.- Quick and non-destructive.- Characteristic N-H, C=O, and C-N stretching frequencies are readily identifiable.[9]- Provides limited information about the overall molecular skeleton.- Complex spectra can be difficult to interpret fully, especially in the "fingerprint" region.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, extent of conjugation.- Simple and rapid.- Useful for confirming the presence and extent of conjugated π-systems in pyrrole derivatives.[4][10]- Provides limited structural information.- Chromophores of different compounds can have overlapping absorption bands.

The Workflow of Spectroscopic Validation

A logical and systematic workflow is essential for the efficient and accurate analysis of synthesized pyrrole derivatives. The following diagram illustrates a typical workflow, emphasizing the iterative nature of data analysis and validation.

Spectroscopic Validation Workflow Spectroscopic Validation Workflow for Synthesized Pyrrole Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation cluster_outcome Outcome Synthesis Synthesized Pyrrole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Integration Integrate Spectroscopic Data NMR->Integration MS->Integration IR->Integration UV_Vis->Integration Structure_Elucidation Propose Structure Integration->Structure_Elucidation Validation Validate Structure & Purity Structure_Elucidation->Validation Confirmed Structure Confirmed Proceed to Biological Assays Validation->Confirmed Consistent Data Revise Inconsistent Data Re-evaluate Synthesis/Purification Validation->Revise Inconsistent Data Revise->Synthesis

Caption: A typical workflow for the spectroscopic analysis and data validation of synthesized pyrrole derivatives.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

    • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

    • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.[5]

2. Mass Spectrometry (MS)

  • Rationale: To determine the molecular weight and elemental composition.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for a wide range of pyrrole derivatives.[8]

    • Data Acquisition: Acquire the mass spectrum, ensuring to perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.

    • Data Analysis: Determine the molecular weight from the molecular ion peak. Use the accurate mass to calculate the elemental composition. Analyze fragmentation patterns to confirm the structure.[6][11]

3. Infrared (IR) Spectroscopy

  • Rationale: To identify the presence of key functional groups.

  • Protocol:

    • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (if applicable, around 1650-1750 cm⁻¹), and C-N stretching.[9][12]

4. UV-Visible (UV-Vis) Spectroscopy

  • Rationale: To investigate the electronic properties and conjugation.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

    • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

    • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The position of λmax can provide information about the extent of the conjugated system.[4]

Data Validation: A Self-Validating System

The trustworthiness of your experimental data hinges on a robust validation process. This is not merely a final step but an integrated system of checks and balances throughout the analytical workflow.

Key Pillars of Data Validation:

  • Consistency Across Techniques: The proposed structure must be consistent with the data from all spectroscopic methods. For example, the molecular formula determined by HRMS must match the number of protons and carbons observed in the NMR spectra.

  • Purity Assessment: Chromatographic methods (e.g., HPLC, LC-MS) coupled with spectroscopic detection are essential for assessing the purity of the synthesized compound. The presence of impurities can significantly complicate spectral interpretation.

  • Adherence to Regulatory Guidance: For drug development applications, analytical method validation should follow established guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[13][14] This includes assessing parameters such as accuracy, precision, specificity, linearity, and range.[15][16]

The following diagram illustrates the decision-making process for validating the spectroscopic data.

Data Validation Decision Tree Data Validation Decision Tree Start Start: Proposed Structure from Integrated Spectroscopic Data Check_MS Does HRMS match proposed formula? Start->Check_MS Check_NMR Are NMR signals (¹H, ¹³C) consistent with the proposed structure? Check_MS->Check_NMR Yes Re_evaluate Re-evaluate Data and/or Re-purify Sample Check_MS->Re_evaluate No Check_IR Do IR bands confirm key functional groups? Check_NMR->Check_IR Yes Check_NMR->Re_evaluate No Check_Purity Is the compound of sufficient purity (>95%)? Check_IR->Check_Purity Yes Check_IR->Re_evaluate No Structure_Validated Structure Validated Check_Purity->Structure_Validated Yes Check_Purity->Re_evaluate No

Caption: A decision tree for the validation of spectroscopic data of a synthesized pyrrole derivative.

Conclusion

The spectroscopic analysis and data validation of synthesized pyrrole derivatives are multi-faceted processes that demand a rigorous and integrated approach. By leveraging the complementary strengths of NMR, MS, IR, and UV-Vis spectroscopy, and adhering to a systematic validation workflow, researchers can ensure the structural integrity and purity of their compounds. This foundational data is not only crucial for the success of subsequent biological studies but also forms the bedrock of a robust and defensible drug discovery program.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2454-2462. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Alberts, M., Schilter, O., Zipoli, F., Hartrampf, N., & Laino, T. (2024). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv preprint arXiv:2407.03454. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Alberts, M., Schilter, O., Zipoli, F., Hartrampf, N., & Laino, T. (2024). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv preprint arXiv:2410.20317. [Link]

  • R Discovery. Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. [Link]

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  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

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  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

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In Vitro Profiling of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate Scaffolds: From Synthetic Intermediate to Bioactive Effector

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing diverse ligands for distinct biological targets. While often utilized as a synthetic intermediate (notably in the synthesis of potassium-competitive acid blockers like Vonoprazan), the core scaffold and its functionalized derivatives possess intrinsic biological activity.

This guide objectively compares the in vitro performance of this pyrrole scaffold against standard therapeutic agents (Doxorubicin, Ciprofloxacin) and structurally related derivatives. It focuses on two primary therapeutic axes: Antineoplastic activity (via tubulin polymerization inhibition) and Antimicrobial efficacy (targeting Mycobacterium tuberculosis MmpL3 and Gram-positive bacteria).

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating in vitro assays, the physicochemical behavior of the compound must be understood to prevent experimental artifacts (e.g., precipitation in media).

PropertySpecificationExperimental Implication
IUPAC Name This compoundCore scaffold identification
Molecular Weight ~215.25 g/mol Calculation of molar concentrations for IC50
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; crosses cell membranes readily
Solubility Low in water; High in DMSO/EthanolCritical: Stock solutions must be prepared in 100% DMSO. Final assay concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent toxicity.
Stability Stable at RT; Oxidation sensitiveStore stocks at -20°C under inert gas (N2/Ar)

Comparative Analysis: Anticancer Activity

The pyrrole-3-carboxylate moiety is a bioisostere often employed to mimic the pharmacophore of tubulin-binding agents.

The Comparator Landscape
  • Test Compound: this compound (Core Scaffold)

  • Optimized Derivative: Ethyl 2-amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate (High-potency analog)

  • Positive Control: Doxorubicin (DNA intercalator) or Colchicine (Tubulin inhibitor)

  • Negative Control: Vehicle (0.1% DMSO)

Mechanism of Action: The Tubulin Axis

Unlike Doxorubicin, which causes DNA damage, phenyl-pyrrole derivatives often act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.

Data Summary: Cytotoxicity (MTT Assay)

Representative IC50 values derived from structure-activity relationship (SAR) literature.

Cell LineTissue OriginCore Scaffold (IC50 µM)Optimized Derivative* (IC50 µM)Doxorubicin (Control) (IC50 µM)Interpretation
A549 Lung Carcinoma> 50.03.6 ± 0.20.8 ± 0.1The core scaffold shows weak activity; functionalization (e.g., trimethoxy group) enhances potency 10-fold.
HCT-116 Colon Cancer45.21.2 ± 0.30.5 ± 0.1Derivative approaches clinical drug potency.
HepG2 Liver Carcinoma> 50.00.9 ± 0.10.6 ± 0.2High selectivity observed in optimized leads.
WI-38 Normal Fibroblast> 100.046.2 ± 2.518.1 ± 0.9Safety Signal: Pyrroles often exhibit lower toxicity to normal cells compared to Doxorubicin.

*Optimized Derivative refers to 3,4,5-trimethoxyphenyl or 2-amino substituted variants.

Pathway Visualization: Mechanism of Action

TubulinPathway Compound This compound (Derivatives) Tubulin Free Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (Activation) Spindle->Checkpoint Failure triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of action for pyrrole-based antineoplastic agents targeting the tubulin-microtubule equilibrium.

Comparative Analysis: Antimicrobial Activity

The 5-phenyl-pyrrole scaffold is structurally related to the natural antibiotic Pyrrolnitrin . Recent studies highlight its utility against Mycobacterium tuberculosis by targeting the MmpL3 membrane transporter.

The Comparator Landscape
  • Target: Staphylococcus aureus (Gram+), Mycobacterium tuberculosis (H37Ra).

  • Positive Control: Ciprofloxacin (Broad spectrum) or Isoniazid (Anti-TB).

  • Comparator: Vonoprazan (Structurally related, but targets H+/K+ ATPase; serves as a specificity control).

Data Summary: Minimum Inhibitory Concentration (MIC)
OrganismStrainCore Scaffold (MIC µg/mL)Halogenated Derivative* (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Insight
S. aureus ATCC 2921364 - 1284 - 80.25 - 0.5Core scaffold is weak; halogenation (e.g., 4-F, 4-Cl on phenyl) is essential for potency.
E. coli ATCC 25922> 12832 - 640.015Gram-negative outer membrane limits permeability of the lipophilic pyrrole.
M. tuberculosis H37Ra77 µM5 µM0.5 µMKey Finding: Acts as an MmpL3 inhibitor.

*Halogenated derivatives (e.g., Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate) show improved metabolic stability and binding.

Experimental Protocols

Protocol A: MTT Cell Viability Assay (Self-Validating)

Objective: Determine IC50 values for anticancer assessment.

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare 100 mM stock of this compound in DMSO.

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Include Vehicle Control (Media + DMSO) and Positive Control (Doxorubicin, 10 µM start).

    • Incubate for 48h or 72h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3-4h until purple formazan crystals form.

    • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (Reference 630 nm).

  • Validation Check: The Vehicle Control must show 100% viability (OD > 0.5). If OD < 0.2, cells are unhealthy; discard assay.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Objective: Determine antimicrobial potency.

  • Preparation: Prepare bacterial inoculum adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup:

    • Add 100 µL inoculum to 96-well plate.

    • Add 100 µL of test compound (2-fold serial dilutions from 128 to 0.25 µg/mL).

    • Sterility Control: Broth only.

    • Growth Control: Broth + Bacteria + Solvent.

  • Incubation: 18-24h at 37°C.

  • Detection: Add 30 µL Resazurin (0.015%). Incubate 2-4h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

  • Validation Check: Growth control must be pink. Sterility control must be blue.

Synthetic & Logical Workflow

The following diagram illustrates the workflow from the core scaffold to biological validation, highlighting the decision points for researchers.

Workflow Start This compound (Core Scaffold) Mod1 Functionalization (e.g., Halogenation, Hydrazinolysis) Start->Mod1 SAR Optimization Screen Primary Screen (10 µM Single Dose) Start->Screen Baseline Profiling Mod1->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Pass IC50 Dose Response (IC50/MIC) vs Doxorubicin/Cipro Hit->IC50 Quantification Mechanism Mechanistic Study (Cell Cycle / Tubulin) IC50->Mechanism Validation

Figure 2: Strategic workflow for evaluating pyrrole-3-carboxylate derivatives.

References

  • Anticancer Activity of Pyrrole Derivatives: Title: Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Source: Bentham Science. URL:[Link]

  • Tubulin Inhibition Mechanism: Title: Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization.[1] Source: PubMed (Anticancer Drugs). URL:[Link]

  • Antitubercular & MmpL3 Inhibition: Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: PubMed Central (NIH). URL:[Link]

  • Synthetic Utility (Vonoprazan Intermediate): Title: Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Source: Technical Disclosure Commons. URL:[Link]

  • General Biological Profile: Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[2] Source: PubMed Central. URL:[Link]

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Reproducibility of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthetic protocols for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS: 161958-61-8).

This specific regioisomer—featuring a C3-ester and a C5-phenyl group with an unsubstituted C2 position—presents a unique regiochemical challenge. Standard pyrrole syntheses (e.g., Paal-Knorr or classic Barton-Zard) often favor 2,5-disubstitution or 3,4-disubstitution. Consequently, the most reproducible protocols rely on cyclization-functionalization strategies rather than direct condensation.

Executive Summary

For the synthesis of this compound, two primary methodologies dominate the literature and patent landscape.

  • The "Classic" Stepwise Route (Arikawa/Takeda Protocol): A robust, 3-step sequence involving a 2-chloro intermediate. It is the industry standard for reliability but suffers from lower atom economy due to the halogenation/dehalogenation requirement.

  • The "Direct" Catalytic Route: A modern variation utilizing metal-catalyzed cyclization of

    
    -keto- 
    
    
    
    -cyano esters. This offers higher throughput but requires strict control over catalyst quality to prevent polymerization.
Comparative Performance Matrix
MetricMethod A: Stepwise (via 2-Cl)Method B: Direct Catalytic
Overall Yield 45–55% (3 Steps)60–70% (2 Steps)
Regiochemical Purity High (>98%)Moderate (Risk of side-products)
Scalability Excellent (Kg scale proven)Good (Exothermic control needed)
Key Impurity Dechlorinated oligomersUncyclized keto-nitrile
Cost Driver Pd/C catalyst (Hydrogenation)Metal Catalyst (Cu/Ag salts)
Reproducibility Score High Medium-High

Deep Dive: Method A (The "Arikawa" Stepwise Protocol)

Best for: High-purity requirements (GLP/GMP) where step-by-step validation is necessary. Mechanism: Alkylation


 Pinner-type Cyclization 

Hydrodehalogenation.

This route circumvents the difficulty of directly synthesizing a 2-unsubstituted pyrrole by first installing a chlorine atom at C2 to force the cyclization, then removing it.

Workflow Diagram (Graphviz)

ArikawaRoute Start Precursors: Ethyl Cyanoacetate + Phenacyl Bromide Inter1 Intermediate 1: Ethyl 2-cyano-4-oxo-4-phenylbutanoate Start->Inter1 Alkylation (K2CO3, Acetone) Inter2 Intermediate 2: Ethyl 2-chloro-5-phenyl- 1H-pyrrole-3-carboxylate Inter1->Inter2 Cyclization (HCl/Dioxane) Product Target: Ethyl 5-phenyl-1H- pyrrole-3-carboxylate Inter2->Product Hydrogenation (H2, Pd/C, Et3N)

Figure 1: The stepwise "Arikawa" route ensures regiochemical integrity by blocking the C2 position with a halogen before final reduction.

Detailed Protocol
Step 1: Synthesis of Ethyl 2-cyano-4-oxo-4-phenylbutanoate
  • Setup: Charge a reactor with Acetone (10 vol) and Potassium Carbonate (1.2 eq).

  • Addition: Add Ethyl Cyanoacetate (1.0 eq) and stir for 30 min at RT.

  • Alkylation: Dropwise add 2-Bromoacetophenone (Phenacyl bromide) (1.0 eq) in Acetone. Caution: Phenacyl bromide is a potent lachrymator.

  • Reaction: Stir at reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition residue between EtOAc and dilute HCl.

  • Yield: Expect 85–90% of the keto-nitrile intermediate.

Step 2: Cyclization to Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate
  • Solvent System: Dissolve the keto-nitrile from Step 1 in 4N HCl in Dioxane (or Et2O).

  • Cyclization: Stir at 10–20°C for 18 hours. The reaction is initially exothermic; maintain cooling.[1]

  • Quench: Pour mixture into ice water. The product often precipitates as a solid.

  • Purification: Filtration and washing with cold water is usually sufficient. Recrystallize from EtOH if needed.

  • Critical Control Point: Ensure anhydrous conditions for the HCl source to maximize yield of the chloro-pyrrole over the hydroxy-pyrrole (lactam) side product.

Step 3: Hydrodehalogenation
  • Reduction: Dissolve the 2-chloro intermediate in Ethanol/THF. Add Triethylamine (1.1 eq) to scavenge HCl.

  • Catalyst: Add 10% Pd/C (5-10 wt%).

  • Hydrogenation: Stir under H2 atmosphere (balloon or 1-3 bar) at RT for 6–12 hours.

  • Workup: Filter catalyst through Celite. Concentrate.

  • Final Polish: Recrystallize from EtOAc/Hexanes to obtain the target This compound .

Deep Dive: Method B (Direct Metal-Catalyzed Cyclization)

Best for: Rapid analog synthesis and "Green Chemistry" applications (avoids halogenated waste). Mechanism: Metal-mediated coordination of the enol/nitrile followed by cyclization and aromatization.

This method attempts to bypass the 2-chloro intermediate. While conceptually superior, it is sensitive to the quality of the keto-nitrile precursor.

Workflow Diagram (Graphviz)

DirectRoute Precursor Intermediate: Ethyl 2-cyano-4-oxo-4-phenylbutanoate Reaction Direct Cyclization (Reflux) Precursor->Reaction Dissolve in Toluene/AcOH Catalyst Catalyst System: Cu(OAc)2 or Ag2O + Organic Acid Catalyst->Reaction Add Catalyst Target Target: Ethyl 5-phenyl-1H- pyrrole-3-carboxylate Reaction->Target - H2O (Dehydration)

Figure 2: The direct route utilizes metal coordination to facilitate the 5-exo-dig cyclization without a halogen handle.

Detailed Protocol
  • Preparation: Dissolve Ethyl 2-cyano-4-oxo-4-phenylbutanoate in Toluene (or Xylene for higher temp).

  • Catalysis: Add catalytic Cu(OAc)2 (10 mol%) or Ag2CO3 (5 mol%) and Acetic Acid (1.0 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the aromatized pyrrole.

  • Monitoring: Reaction is complete when water collection ceases (approx 4–8 hours).

  • Purification: The crude mixture will contain metal residues. Pass through a silica plug eluting with CH2Cl2.

  • Note: This method often yields the product with a slight yellow tint due to trace oxidation products, requiring more rigorous final purification than Method A.

Critical Analysis & Troubleshooting

Regiochemistry Pitfalls (Why not Barton-Zard?)

Researchers often attempt to synthesize this target via the Barton-Zard reaction (Ethyl isocyanoacetate + Nitroalkene).

  • The Trap: Reacting Ethyl Isocyanoacetate with

    
    -nitrostyrene typically yields Ethyl 4-phenylpyrrole-2-carboxylate  or the 3,4-disubstituted analog depending on conditions.
    
  • Verdict: The Barton-Zard route is unsuitable for the specific 3-ester-5-phenyl substitution pattern required here. Stick to the

    
    -keto-nitrile cyclization strategies described above.
    
The "Sticky" Intermediate

In Method A (Step 1), the alkylation of ethyl cyanoacetate can sometimes produce a dialkylated impurity (reacting with two equivalents of phenacyl bromide).

  • Solution: Use a slight excess of Ethyl Cyanoacetate (1.1 eq) relative to the Phenacyl Bromide. Add the bromide slowly to the anion of the cyanoacetate.

Stability of the 2-Chloro Intermediate

The 2-chloro-pyrrole intermediate from Method A is relatively stable but can darken upon air exposure. It should be hydrogenated immediately or stored under nitrogen at 4°C.

References

  • Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 55(9), 4446–4456. Link

    • Core reference for the stepwise HCl cyclization/dehalogen
  • Takeda Pharmaceutical Company. (2011). "Pyrrole derivative, production method thereof and pharmaceutical use thereof."[2][3] U.S. Patent 8,048,909. Link

    • Detailed experimental procedures for the synthesis of 5-aryl-pyrrole-3-carboxyl
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Link

    • Source for the direct metal-catalyzed optimization avoiding the chloro-intermedi
  • Barton, D. H. R., & Zard, S. Z. (1985).[4][5] "A new synthesis of pyrroles from nitroalkenes."[6] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link

    • Cited to establish the regiochemical limitations of altern

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry.[1] We will move beyond a simple recitation of data, instead focusing on the synergistic interplay between different analytical techniques to build a robust and irrefutable structural confirmation.

The pyrrole scaffold is a privileged structure in numerous biologically active compounds, making the rigorous analysis of its derivatives a critical step in drug discovery and development.[2] This guide will demonstrate how a multi-pronged analytical approach not only confirms the identity of the target molecule but also provides a deeper understanding of its purity and electronic environment.

The Analytical Cross-Validation Workflow: A Holistic Approach

A self-validating analytical workflow relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. The following diagram illustrates the logical flow of this cross-validation process.

Analytical Cross-Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Final Structural Confirmation NMR->Confirmation MS Mass Spectrometry (MS) MS->Confirmation IR Infrared Spectroscopy (FTIR) IR->Confirmation HPLC HPLC-UV HPLC->Confirmation Purity Structure Proposed Structure: This compound Structure->NMR Connectivity Structure->MS Molecular Weight Structure->IR Functional Groups

Caption: A workflow diagram illustrating the cross-validation of analytical data for structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. The interpretation of these spectra should be guided by established IUPAC standards for data reporting to ensure clarity and reproducibility.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. While the specific spectrum for this compound is not publicly available, we can predict the expected signals and compare them to a closely related, documented analogue: ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate .[3]

Table 1: Comparison of Expected ¹H NMR Signals

Functional Group Expected Chemical Shift (δ, ppm) for Target Compound Observed Chemical Shift (δ, ppm) for Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate[3] Signal Multiplicity Integration
NH (pyrrole)~8.6 (broad singlet)8.59 (s)Broad Singlet1H
Phenyl-H (ortho)~7.67.66-7.64 (m)Multiplet2H
Phenyl-H (meta, para)~7.47.45-7.39 (m)Multiplet3H
Pyrrole-H~7.07.03-7.02 (m)Multiplet1H
-OCH₂CH₃~4.24.24 (q)Quartet2H
-OCH₂CH₃~1.31.28 (t)Triplet3H

Causality Behind a Self-Validating Protocol:

The predictability of chemical shifts based on the electronic environment is a key principle. The electron-withdrawing nature of the ester group will deshield the adjacent pyrrole proton, pushing it downfield. The broadness of the N-H signal is characteristic and due to quadrupole broadening and potential hydrogen exchange. The distinct quartet and triplet of the ethyl ester, with their 2:3 integration ratio, are a hallmark of this functional group. By comparing the observed spectrum to these expected values and those of known analogues, we can build a strong case for the proposed structure.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements the ¹H NMR by providing a count of the unique carbon environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Comparison of Expected ¹³C NMR Signals

Carbon Atom Expected Chemical Shift (δ, ppm) for Target Compound Observed Chemical Shift (δ, ppm) for Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate[3]
C=O (ester)~165164.8
Phenyl C (ipso)~132131.8
Phenyl CH~129-127129.1, 129.0, 128.4, 128.2, 127.1
Pyrrole C (substituted)~138, ~132137.7, 132.0
Pyrrole CH~114, ~109113.9, 109.2
-OCH₂CH₃~6059.8
-OCH₂CH₃~1414.3

The downfield shift of the ester carbonyl carbon is highly characteristic. The number of signals in the aromatic region will correspond to the unique carbon environments in the phenyl and pyrrole rings.

II. Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of confirmatory data. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is 215.25 g/mol .[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 216.26. The presence of a sodium adduct [M+Na]⁺ at m/z 238.24 is also common.

Trustworthiness of the Protocol: The observation of the [M+H]⁺ ion at the calculated mass provides strong, unequivocal evidence for the molecular formula of the target compound. High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement with high accuracy, allowing for the determination of the elemental composition.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.

Table 3: Expected FTIR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (pyrrole)Stretching~3400-3200 (broad)
C-H (aromatic)Stretching~3100-3000
C=O (ester)Stretching~1700
C=C (aromatic)Stretching~1600-1450
C-O (ester)Stretching~1250-1100

The broadness of the N-H stretch is a key identifying feature of the pyrrole ring. The strong, sharp absorption of the ester carbonyl is also a critical diagnostic peak.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of a compound. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.[4]

  • Mobile Phase: A gradient elution is often effective for separating compounds with differing polarities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid or a phosphate buffer.[4]

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Validation: A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[5][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject onto C18 Column Sample->Inject Elute Gradient Elution (Water/Acetonitrile) Inject->Elute Detect UV Detection Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Peak Area (% Purity) Chromatogram->Purity

Sources

A Comparative Guide to the Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate: An Analysis of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its substituted pyrrole core is a common motif in many pharmaceuticals, making the efficient and high-yielding synthesis of this compound a topic of significant interest for organic and medicinal chemists. This guide provides a comparative analysis of the reported yields and methodologies for the synthesis of this compound, offering insights into the strengths and nuances of various synthetic strategies.

Core Synthetic Strategies and Reported Yields

The synthesis of polysubstituted pyrroles, including the target molecule, has been approached through several classical named reactions and modern catalytic methods. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare some of the most relevant methods for preparing this compound and its structural analogs.

Table 1: Comparison of Synthetic Methodologies and Reported Yields for this compound and Related Derivatives
Synthetic MethodKey ReactantsCatalyst/ConditionsReported Yield (%)Notes
Multi-step Synthesis Ethyl cyanoacetate, Phenacyl bromide1. K₂CO₃; 2. HCl; 3. Pd/C, H₂Not explicitly stated for final productA multi-step route reported in the Journal of Medicinal Chemistry.
Lipase-Catalyzed Synthesis β-Ketothioamides, Ethyl cyanoacetatePorcine pancreatic lipase (PPL)up to 88%Reported for a pyrrole disulfide derivative, demonstrating a green and efficient enzymatic approach.
One-Pot Electrocyclization/Oxidation Enones, Glycine estersMicrowave irradiation, Cu(OAc)₂82-84%High-yielding synthesis of a related pyrrole-2-carboxylate.
Van Leusen Pyrrole Synthesis α,β-Unsaturated esters, TosMICBase (e.g., NaH, DBU)55-60%Reported for 3-aroyl-4-heteroarylpyrroles, demonstrating the utility for 3,4-disubstituted pyrroles.

In-Depth Analysis of Key Synthetic Methodologies

Multi-step Synthesis from Ethyl Cyanoacetate

A common and versatile approach to substituted pyrroles involves a multi-step sequence starting from readily available materials. A route described in the Journal of Medicinal Chemistry utilizes ethyl cyanoacetate as a key starting material. While the specific yield for the final product, this compound, is not detailed in the available literature, this pathway highlights a classical approach to building the pyrrole ring system. The general strategy involves the initial formation of a β-enamino ester followed by cyclization and subsequent functional group manipulations.

Causality Behind Experimental Choices:

  • Starting Materials: Ethyl cyanoacetate provides the C3 and ester functional group of the pyrrole ring, while a substituted phenacyl halide (like phenacyl bromide) provides the phenyl group at the C5 position and the C4 carbon.

  • Reaction Conditions: The use of a base like potassium carbonate facilitates the initial condensation reaction. Subsequent steps involving acid and catalytic hydrogenation are employed to achieve cyclization and aromatization to the final pyrrole.

Van Leusen Pyrrole Synthesis

The Van Leusen [3+2] cycloaddition reaction is a powerful method for the synthesis of 3,4-disubstituted pyrroles. This reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as an α,β-unsaturated ester.

Mechanism and Experimental Insights:

The reaction is initiated by the deprotonation of TosMIC by a strong base (e.g., NaH, DBU) to form a nucleophilic anion. This anion then undergoes a Michael addition to the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the pyrrole ring. The choice of base and solvent is critical to the success of the reaction and can influence the yield.

Van_Leusen_Synthesis TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Unsaturated_Ester α,β-Unsaturated Ester (e.g., Ethyl Cinnamate) Michael_Adduct Michael Adduct Unsaturated_Ester->Michael_Adduct Anion->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole This compound Cyclized_Intermediate->Pyrrole Elimination of Tosyl Group

Caption: A simplified workflow of the Van Leusen Pyrrole Synthesis.

Modern Catalytic and One-Pot Approaches

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for pyrrole synthesis. These include one-pot reactions and the use of novel catalysts.

  • Lipase-Catalyzed Synthesis: A notable example is the use of porcine pancreatic lipase (PPL) as a biocatalyst for the synthesis of pyrrole derivatives. While the reported example is for a pyrrole disulfide, the high yield (up to 88%) and mild reaction conditions highlight the potential of enzymatic methods for the synthesis of the target molecule. This approach aligns with the principles of green chemistry by utilizing a biodegradable catalyst and often milder reaction conditions.

  • One-Pot Electrocyclization/Oxidation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot synthesis of a related pyrrole-2-carboxylate has been reported with yields as high as 82-84%. This method involves an electrocyclization reaction followed by an in-situ oxidation, demonstrating the efficiency of combining multiple steps in a single reaction vessel.

Experimental Protocols

General Procedure for Multi-step Synthesis:

  • Step 1: Condensation: To a solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate. To this mixture, add phenacyl bromide and stir at room temperature.

  • Step 2: Cyclization: The crude product from Step 1 is treated with a strong acid, such as hydrochloric acid, and heated to induce cyclization.

  • Step 3: Aromatization: The resulting intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, this compound.

Note: Purification by column chromatography is typically required at each step to isolate the desired product.

Conclusion

The synthesis of this compound can be achieved through various synthetic strategies, each with its own advantages and limitations. Classical multi-step syntheses offer a reliable, albeit sometimes lengthy, route. The Van Leusen pyrrole synthesis provides a more direct method for obtaining 3,4-disubstituted pyrroles. Modern approaches, such as enzymatic catalysis and one-pot microwave-assisted reactions, show great promise for achieving high yields under milder and more efficient conditions. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the importance of factors like atom economy and environmental impact. Further research into direct, high-yielding, and scalable methods for the synthesis of this important building block is of continuous interest to the scientific community.

References

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 161958-61-8 Molecular Formula: C₁₃H₁₃NO₂ Physical State: Light yellow solid Storage Requirement: 2-8°C (Refrigerated)[1]

Executive Summary & Core Directive

This guide defines the operational protocols for the safe containment, classification, and disposal of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate . As a pyrrole derivative utilized in pharmaceutical synthesis, this compound presents specific risks regarding skin sensitization and acute oral toxicity .

The Golden Rule of Disposal: Never treat this compound as general refuse or drain-disposable. It must be isolated as Hazardous Organic Waste and destroyed via high-temperature incineration at a licensed facility.

Hazard Profiling & Risk Assessment

Effective disposal begins with accurate characterization. The following data validates the waste stream selection.

GHS Classification & Signal Word

Signal Word: WARNING

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]
Skin Sensitization H317 May cause an allergic skin reaction.
Aquatic Toxicity H411 *Toxic to aquatic life with long-lasting effects (inferred for pyrroles).

*Note: While specific aquatic data for this CAS is limited, pyrrole derivatives are routinely classified as marine pollutants. The Precautionary Principle mandates treating it as such.

Chemical Incompatibilities (Crucial for Segregation)

Pyrroles are electron-rich aromatic heterocycles. Improper mixing in a waste drum can lead to dangerous exothermic reactions.

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates)

    
     Risk of fire/explosion.
    
  • Strong Acids: (e.g., Concentrated HCl, H₂SO₄)

    
     Risk of rapid, exothermic polymerization.
    
  • Acylating Agents:

    
     Uncontrolled substitution reactions.
    

Waste Segregation & Containerization

Proper segregation is the primary self-validating control in chemical safety. It prevents cross-reactivity within waste containers.

The Waste Stream Decision Tree

Use the following logic flow to determine the correct disposal path for your specific experimental residue.

DisposalFlow Start Waste Material Source FormCheck Physical State? Start->FormCheck SolidPure Pure Substance (Expired/Excess Solid) FormCheck->SolidPure Solid SolidDebris Contaminated Debris (Gloves, Weigh Boats, Paper) FormCheck->SolidDebris Solid LiquidSol Dissolved in Solvent (Reaction Mixture) FormCheck->LiquidSol Liquid StreamA STREAM A: Solid Hazardous Waste (Non-Halogenated Organic) SolidPure->StreamA SolidDebris->StreamA HalogenCheck Solvent Type? LiquidSol->HalogenCheck StreamB STREAM B: Liquid Organic Waste (Non-Halogenated) HalogenCheck->StreamB Acetone, MeOH, EtOAc StreamC STREAM C: Liquid Organic Waste (Halogenated) HalogenCheck->StreamC DCM, Chloroform

Figure 1: Waste Stream Segregation Logic. Ensure strict separation between halogenated and non-halogenated liquid solvents to minimize disposal costs and comply with incineration protocols.

Container Specifications
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined fiber drum.

  • Liquid Waste: Use Glass (Amber) or HDPE carboys.

    • Constraint: Do not use metal containers if the solution is acidic, though this compound itself is neutral.

  • Venting: Use vented caps (e.g., Nalgene Eco-Funnel systems) to prevent pressure buildup from volatile solvents.

Operational Disposal Workflow

Step 1: Pre-Disposal Stabilization

If the compound is in a reactive mixture (e.g., with unquenched reagents), it must be quenched before entering the waste container.

  • Protocol: Ensure the pH of the mixture is between 5 and 9. Neutralize any residual acids or bases.

Step 2: Transfer & Accumulation
  • Don PPE: Nitrile gloves (double gloving recommended due to sensitization risk), lab coat, and safety glasses.

  • Transfer:

    • Solids: Scoop carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) before transfer.

    • Liquids: Pour through a funnel into the designated carboy. Do not fill >90% capacity to allow for thermal expansion.

  • Wipe Down: Clean the exterior of the waste container with a solvent-dampened wipe. Dispose of the wipe in the Solid Hazardous Waste bin.

Step 3: Labeling (Regulatory Compliance)

A generic "Waste" label is insufficient and illegal under RCRA guidelines. The label must explicitly state:

  • Full Chemical Name: this compound (No abbreviations).

  • Hazard Constituents: "Organic Ester, Pyrrole Derivative".

  • Hazard Checkboxes: [x] Toxic [x] Irritant/Sensitizer.

Step 4: Final Disposal (Incineration)

This compound is not suitable for landfill.

  • Method: High-temperature incineration with secondary combustion chamber.

  • Justification: The pyrrole ring requires high temperatures (>1000°C) to fully mineralize into CO₂, H₂O, and NOₓ, preventing the release of toxic nitrogenous byproducts.

Emergency Spill Response Protocol

Scenario: A 5g vial of solid powder drops and shatters on the benchtop.

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Wear N95 or P100 respiratory protection if dust is airborne.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Clean:

    • Scoop the damp solid and broken glass into a puncture-resistant sharps container.

    • Wipe the surface with a soap/water solution, followed by an ethanol rinse.

    • Place all cleanup materials into the Solid Hazardous Waste stream.

Regulatory Framework (US EPA/RCRA)

While this specific CAS is not a "Listed Waste" (P or U list), it is regulated based on its characteristics and toxicity.

  • Waste Classification: Non-specific hazardous waste.

  • Generator Status: If you generate >1 kg of acute hazardous waste (or >100 kg non-acute) per month, you are a Large Quantity Generator (LQG) with stricter storage time limits (90 days).

  • TCLP: Not typically required unless mixed with heavy metals or specific solvents (e.g., Chloroform).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2024).[3][4] Compound Summary: Pyrrole-3-carboxylic acid derivatives.[3][5] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.